MitoBloCK-10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYQZMWFIYLMNX-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MitoBloCK-10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MitoBloCK-10 (MB-10) is a first-in-class small molecule inhibitor of mitochondrial protein import. It exerts its biological effects by specifically targeting the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a crucial component of the presequence translocase-associated motor (PAM) complex. By disrupting the function of TIMM44, this compound effectively attenuates the import of nuclear-encoded proteins into the mitochondrial matrix via the TIM23 pathway. This disruption of protein homeostasis leads to mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane, decreased ATP synthesis, and increased production of reactive oxygen species (ROS). Consequently, this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on mitochondrial function. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of the TIM23-mediated mitochondrial protein import pathway.[1][2][3] This is achieved through its direct interaction with TIMM44 (Tim44 in yeast), an essential scaffold protein of the PAM complex.[2][3]
Key Molecular Interactions:
-
Target Binding: this compound binds to a specific pocket within the C-terminal domain of TIMM44.[2][4]
-
Inhibition of Protein Interactions: This binding event allosterically inhibits the interaction of TIMM44 with both incoming precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70).[1][2]
-
Disruption of the PAM Complex: The PAM complex, which acts as the motor for protein translocation into the matrix, is consequently attenuated.[1][2]
The inhibition of the TIM23 pathway leads to a cascade of downstream cellular events, ultimately culminating in cell death in susceptible cell types.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | HeLa | 17.2 µM | [1][5][6] |
Table 1: In Vitro Cytotoxicity of this compound.
| Experimental System | Concentration | Effect | Reference |
| Yeast Mitochondria | 100 µM | Inhibition of cytochrome c1 import | [7] |
| Mammalian Mitochondria | 0-100 µM | Inhibition of protein import | [1][5] |
| Primary Human Bladder Cancer Cells | 25 µM | Inhibition of migration and invasion, induction of apoptosis and G1 cell cycle arrest | [7] |
| Zebrafish Embryos | 10 µM | Induction of dorsal curvature and cardiac apoptosis | [7] |
Table 2: Effective Concentrations of this compound in Various Models.
| Animal Model | Dosage | Effect | Reference |
| Patient-Derived Xenograft (PDX) Mouse Model of Bladder Cancer | 20 mg/kg (every other day) | Decreased tumor volume | [7] |
Table 3: In Vivo Efficacy of this compound.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound, from its initial target engagement to the downstream cellular consequences.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Mitochondrial Protein Import Assay
This assay directly measures the ability of this compound to inhibit the import of precursor proteins into isolated mitochondria.
Materials:
-
Isolated mitochondria (from yeast or mammalian cells)
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled)
-
Import buffer (e.g., 250 mM sucrose, 80 mM KCl, 5 mM MgCl₂, 10 mM MOPS-KOH pH 7.2, 2 mM ATP, 2 mM NADH)
-
This compound dissolved in DMSO
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Resuspend isolated mitochondria in import buffer.
-
Pre-incubate the mitochondria with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at 25°C.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate the reaction at 30°C for various time points (e.g., 5, 10, 20, 30 minutes).
-
Stop the import reaction by placing the tubes on ice and adding a mitochondrial uncoupler (e.g., valinomycin).
-
Treat the samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface.
-
Inactivate Proteinase K with a protease inhibitor (e.g., PMSF).
-
Pellet the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet and analyze the proteins by SDS-PAGE and autoradiography to visualize the imported, protected protein.
-
Quantify the band intensities to determine the percentage of import inhibition.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cultured cells.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay determines the effect of this compound on the electrochemical gradient across the inner mitochondrial membrane.
Materials:
-
Cultured cells
-
This compound
-
Fluorescent potentiometric dye (e.g., TMRM or JC-1)
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells on glass-bottom dishes or in suspension.
-
Treat the cells with this compound for the desired time and concentration.
-
Load the cells with the fluorescent dye (e.g., 20 nM TMRM for 30 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
For TMRM, a decrease in fluorescence intensity indicates mitochondrial depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.
-
Use FCCP as a positive control to induce complete depolarization.
-
Quantify the fluorescence intensity to assess the change in ΔΨm.
Apoptosis and Cell Cycle Analysis
These assays are used to determine if the cytotoxicity induced by this compound is due to apoptosis and to identify any effects on cell cycle progression.
Materials:
-
Cultured cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit for apoptosis
-
Ethanol (70%) for cell fixation
-
RNase A
-
Propidium Iodide (PI) for cell cycle analysis
-
Flow cytometer
Procedure for Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound for a specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Procedure for Cell Cycle Analysis:
-
Treat cells with this compound.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP [bio-protocol.org]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP [en.bio-protocol.org]
The Central Role of Tim44 in Mitochondrial Protein Import: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial protein import is a fundamental cellular process essential for mitochondrial biogenesis and function. The vast majority of mitochondrial proteins are synthesized in the cytosol and must be efficiently imported into the organelle. The presequence translocase of the inner mitochondrial membrane, the TIM23 complex, in conjunction with the presequence translocase-associated motor (PAM), plays a pivotal role in the translocation of proteins into the mitochondrial matrix. At the heart of this machinery lies Tim44, a peripheral inner membrane protein that acts as a crucial scaffold, orchestrating the dynamic interactions required for ATP-dependent protein translocation. This technical guide provides an in-depth exploration of the multifaceted role of Tim44, detailing its structure, interactions with key import motor components, and its regulatory functions. We present quantitative data on binding affinities and import efficiencies, detailed experimental protocols for studying Tim44 function, and visual representations of the associated molecular pathways and experimental workflows.
Introduction
The import of nuclear-encoded proteins into the mitochondrial matrix is a highly regulated process that relies on a series of sophisticated molecular machines. Precursor proteins destined for the matrix typically possess an N-terminal targeting sequence, or presequence, which guides them through the translocase of the outer membrane (TOM) and subsequently to the TIM23 complex in the inner membrane. The translocation of the presequence across the inner membrane is driven by the membrane potential, but the subsequent movement of the remainder of the polypeptide chain into the matrix requires the action of the ATP-dependent import motor, PAM.
Tim44 is an essential component of this motor, functioning as a molecular scaffold that links the TIM23 channel to the matrix chaperone mtHsp70.[1][2] This guide will dissect the critical functions of Tim44, providing a comprehensive resource for researchers in the field.
Structure and Function of Tim44
Tim44 is a peripheral membrane protein associated with the matrix side of the inner mitochondrial membrane. It is organized into two principal domains: an N-terminal domain (NTD) and a C-terminal domain (CTD).[3]
-
N-terminal Domain (NTD): The NTD of Tim44 is intrinsically disordered and serves as a dynamic and flexible arm.[3] It plays a crucial role in interacting with multiple partners, including the presequence of the incoming polypeptide, mtHsp70, and the TIM23 complex itself.[3][4]
-
C-terminal Domain (CTD): The CTD of Tim44 is more structured and is primarily responsible for anchoring the protein to the inner membrane by interacting with both Tim17 and Tim23, core components of the TIM23 complex.[3]
This two-domain structure allows Tim44 to act as a versatile platform, coordinating the activities of the translocation channel and the import motor.[3]
Key Interactions of Tim44
Tim44's function is defined by its dynamic interactions with several key proteins of the import machinery. These interactions are often regulated by the nucleotide state of mtHsp70 (ATP- or ADP-bound) and the presence of the translocating polypeptide.
Interaction with the TIM23 Complex
Tim44 directly associates with the core components of the TIM23 translocon, Tim23 and Tim17. Both the NTD and CTD of Tim44 have been shown to interact with the major matrix-exposed loop of Tim23.[3][5] The CTD also makes contact with Tim17.[3] These interactions are vital for tethering the PAM complex to the exit of the protein import channel.
Interaction with mtHsp70
The interaction between Tim44 and the matrix chaperone mtHsp70 is central to the ATP-driven import process. Tim44 recruits mtHsp70 to the site of protein translocation.[6][7] The binding of mtHsp70 to Tim44 is ATP-dependent and is modulated by the presence of the incoming polypeptide chain.[6] The ATPase domain of mtHsp70 is crucial for this interaction.[7]
Interaction with the Precursor Protein
Tim44's NTD can directly bind the presequence of the translocating polypeptide as it emerges from the TIM23 channel.[3][8] This interaction is thought to be an early step in the handover of the substrate to mtHsp70.
Interaction with the J-protein Complex (Pam18/Pam16)
Tim44 also facilitates the recruitment of the Pam18/Pam16 J-protein complex to the translocase.[2] Pam18 stimulates the ATPase activity of mtHsp70, which is a critical step in the import motor's cycle.[9]
Mechanism of Tim44-mediated Protein Import
The import process is a dynamic cycle of binding and release events orchestrated by Tim44.
-
Recruitment of mtHsp70: In its ATP-bound state, mtHsp70 is recruited to the TIM23 channel exit by Tim44.[5]
-
Precursor Engagement: As the precursor polypeptide emerges into the matrix, its presequence can be bound by the NTD of Tim44.[3][8]
-
Handover to mtHsp70 and ATP Hydrolysis: The precursor is then transferred to mtHsp70. The Pam18/Pam16 complex, also recruited by Tim44, stimulates mtHsp70 to hydrolyze ATP to ADP.[5][9] This hydrolysis event causes a conformational change in mtHsp70, leading to its tight binding to the translocating polypeptide.
-
Power Stroke and Translocation: The tight binding of mtHsp70 is believed to act as a "power stroke," preventing the backsliding of the polypeptide and driving its unidirectional movement into the matrix.
-
Release and Reset: The ADP-bound mtHsp70, now complexed with the substrate, dissociates from Tim44. The nucleotide exchange factor Mge1 facilitates the exchange of ADP for ATP on mtHsp70, causing it to release the polypeptide and reset the cycle for another round of binding to Tim44.[5]
Quantitative Data
The following tables summarize key quantitative data related to Tim44's function in mitochondrial protein import.
| Interaction Partner | Binding Affinity (KD) | Method | Reference |
| Presequence peptide (pHsp60) | 0.47 mM (with Tim23IMS) | Surface Plasmon Resonance | [8] |
| Presequence peptide (pALDH) | ~1.3 µM (with full-length Tim44) | Surface Plasmon Resonance | [10] |
| Presequence peptide (pALDH-s, scrambled) | No significant binding | Surface Plasmon Resonance | [10] |
Table 1: Binding Affinities of Tim44 and Related Components.
| Precursor Protein | Tim44 Status | Import Efficiency Reduction | Folded State | Reference |
| Loosely folded precursors | Mutant/Depleted | ~30% | Unfolded | [11] |
| Tightly folded domains | Mutant/Depleted | Significantly impaired | Folded | [11] |
| pSu9(1-69)DHFR | Depleted | Significantly reduced | Both folded and unfolded | [12] |
Table 2: Impact of Tim44 on Protein Import Efficiency.
| Complex Component | Stoichiometry | Method | Reference |
| Tim23 | 1 | Cryo-EM | |
| Tim17 | 1 | Cryo-EM | |
| Tim44 | 1 | Cryo-EM | |
| mtHsp70 | Sub-stoichiometric | Blue Native PAGE | [13] |
| Pam16/Pam18 | Sub-stoichiometric | Mass Spectrometry |
Table 3: Stoichiometry of the TIM23-PAM Complex.
Signaling Pathways and Logical Relationships
The interactions and functional dependencies within the TIM23-PAM complex can be visualized as signaling pathways and logical workflows.
Experimental Protocols
Co-Immunoprecipitation of Tim44 and Interacting Partners from Yeast Mitochondria
This protocol is adapted from established methods for analyzing mitochondrial protein complexes.[14][15]
Materials:
-
Yeast cells expressing a tagged version of Tim44 (optional, but recommended)
-
Mitochondria isolation buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)
-
Lysis buffer (20 mM HEPES-KOH, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 1% digitonin, protease inhibitor cocktail)
-
Wash buffer (20 mM HEPES-KOH, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.1% digitonin, protease inhibitor cocktail)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-Tim44 antibody (or antibody against the tag)
-
Protein A/G agarose or magnetic beads
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from yeast spheroplasts by differential centrifugation.
-
Lysis: Resuspend isolated mitochondria (typically 1-5 mg of protein) in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with gentle mixing.
-
Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet insoluble material. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Tim44) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add 30-50 µL of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of Elution Buffer. Boil the sample for 5-10 minutes to release the protein complexes.
-
Analysis: Centrifuge to pellet the beads and collect the supernatant. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., Tim23, mtHsp70, Pam16, Pam18).
In Vitro Mitochondrial Protein Import Assay
This protocol describes the import of a radiolabeled precursor protein into isolated yeast mitochondria.[16][17]
Materials:
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled, synthesized by in vitro transcription/translation)
-
Isolated yeast mitochondria
-
Import buffer (250 mM sucrose, 10 mM MOPS-KOH, pH 7.2, 80 mM KCl, 5 mM MgCl2, 2 mM KH2PO4, 5 mM DTT)
-
ATP regeneration system (e.g., 2 mM ATP, 10 mM creatine phosphate, 100 µg/mL creatine kinase)
-
Valinomycin (to dissipate membrane potential, as a negative control)
-
Proteinase K
-
PMSF (phenylmethylsulfonylfluoride)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine isolated mitochondria (25-50 µg) with Import Buffer and the ATP regeneration system. For a negative control, pre-incubate mitochondria with valinomycin (1 µM) for 5 minutes on ice.
-
Initiate Import: Add the radiolabeled precursor protein (typically 2-10 µL of the in vitro translation mix) to the mitochondrial suspension.
-
Incubation: Incubate the reaction at 25°C or 30°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
Stop Import: Stop the import reaction by placing the tubes on ice and adding cold import buffer.
-
Protease Treatment: To digest non-imported precursor protein, treat half of each sample with Proteinase K (final concentration 50 µg/mL) for 15-30 minutes on ice. Stop the digestion by adding PMSF (final concentration 1 mM).
-
Mitochondrial Re-isolation: Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Analysis: Resuspend the mitochondrial pellets in SDS-PAGE sample buffer, boil, and analyze by SDS-PAGE. Visualize the imported, protease-protected protein by autoradiography.
mtHsp70 ATPase Assay
This protocol is a basic method to measure the ATPase activity of mtHsp70, which can be adapted to study the effects of Tim44 and precursor proteins.[9]
Materials:
-
Purified mtHsp70
-
Purified Tim44 (soluble domain or full-length)
-
Precursor peptide (e.g., a mitochondrial presequence peptide)
-
Assay buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
[α-32P]ATP
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)
-
Phosphorimager
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, purified mtHsp70 (e.g., 1-2 µM), and [α-32P]ATP (trace amount). To test the effect of other components, add purified Tim44 and/or the precursor peptide to the reaction.
-
Initiate Reaction: Start the reaction by adding the ATP to the mixture and incubate at a constant temperature (e.g., 30°C).
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a small aliquot (e.g., 1-2 µL) of the reaction and spot it onto a TLC plate.
-
TLC Separation: Develop the TLC plate in the Developing Buffer until the solvent front reaches near the top. This will separate the hydrolyzed [α-32P]ADP from the unhydrolyzed [α-32P]ATP.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amounts of ADP and ATP at each time point using a phosphorimager.
-
Data Analysis: Calculate the percentage of ATP hydrolyzed over time. The rate of ATP hydrolysis can be determined from the linear phase of the reaction.
Conclusion
Tim44 is an indispensable component of the mitochondrial protein import machinery, acting as a sophisticated scaffold that coordinates the intricate interplay between the TIM23 translocon and the PAM motor. Its unique two-domain architecture enables it to perform both anchoring and dynamic regulatory functions, ensuring the efficient and unidirectional translocation of proteins into the mitochondrial matrix. A thorough understanding of Tim44's role is not only crucial for elucidating the fundamental mechanisms of mitochondrial biogenesis but also holds potential for the development of therapeutic strategies targeting mitochondrial dysfunction in various diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing our knowledge of this vital cellular process.
References
- 1. Towards a molecular mechanism underlying mitochondrial protein import through the TOM and TIM23 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Protein Import Motor: Differential Role of Tim44 in the Recruitment of Pam17 and J-Complex to the Presequence Translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual interaction of scaffold protein Tim44 of mitochondrial import motor with channel-forming translocase subunit Tim23 | eLife [elifesciences.org]
- 4. Peer review in Dual interaction of scaffold protein Tim44 of mitochondrial import motor with channel-forming translocase subunit Tim23 | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial protein import: molecular basis of the ATP-dependent interaction of MtHsp70 with Tim44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Protein Import Motor: the ATPase Domain of Matrix Hsp70 Is Crucial for Binding to Tim44, while the Peptide Binding Domain and the Carboxy-Terminal Segment Play a Stimulatory Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Interaction of Mitochondrial Targeting Presequences with Purified Components of the TIM23 Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of structural and dynamic functions of the mitochondrial translocase: Tim44 is crucial for the inner membrane import sites in translocation of tightly folded domains, but not of loosely folded preproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Tim core complex defines the number of mitochondrial translocation contact sites and can hold arrested preproteins in the absence of matrix Hsp70-Tim44 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Architecture of the TIM23 Inner Mitochondrial Translocon and Interactions with the Matrix Import Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. The Hsp70 peptide‐binding domain determines the interaction of the ATPase domain with Tim44 in mitochondria | The EMBO Journal [link.springer.com]
- 17. Unfolding of preproteins upon import into mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
MitoBloCK-10: A Technical Guide to its Interaction with the TIM23 Translocation Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mitochondrial protein import machinery is essential for cellular homeostasis, with over 99% of mitochondrial proteins being encoded by the nuclear genome and imported post-translationally. The Translocase of the Inner Membrane 23 (TIM23) complex is a primary pathway responsible for translocating proteins with N-terminal presequences into the mitochondrial matrix and inner membrane. This process is driven by the membrane potential and the ATP-dependent action of the Presequence Translocase-Associated Motor (PAM) complex. MitoBloCK-10 (MB-10) has been identified as a first-in-class small molecule modulator that specifically attenuates the activity of the PAM complex by targeting the TIMM44 subunit.[1][2][3] This document provides a comprehensive technical overview of the TIM23 pathway, the mechanism of action of this compound, quantitative data on its effects, and detailed experimental protocols for its study.
The TIM23 Translocation Pathway
The TIM23 complex is a dynamic, multi-subunit machinery embedded in the mitochondrial inner membrane.[4] Its primary function is to mediate the transport of precursor proteins from the intermembrane space (IMS) into the mitochondrial matrix or to insert them into the inner membrane.[5][6]
Core Components:
-
Translocation Channel: Primarily formed by Tim23 and Tim17, which are integral inner membrane proteins.[6][7] Recent structural evidence suggests that Tim17 forms the main protein-conducting path.[8] Tim23 acts as a voltage sensor and presequence receptor.[4][7]
-
Receptor Subunit: Tim50, located in the IMS, is the main receptor that recognizes and binds incoming precursor proteins from the TOM (Translocase of the Outer Membrane) complex, guiding them to the channel.[5]
-
Presequence Translocase-Associated Motor (PAM): Located on the matrix side, this ATP-dependent motor provides the driving force for unidirectional translocation into the matrix.[4][7] Its key components include:
-
Tim44 (TIMM44): A peripheral membrane protein that acts as a scaffold, linking the TIM23 channel to the motor.[6][7] It recruits mitochondrial Hsp70 (mtHsp70) to the exit of the channel.[6]
-
mtHsp70 (Ssc1 in yeast): A chaperone that binds to the emerging polypeptide chain, preventing its backsliding and pulling it into the matrix through ATP hydrolysis.[7]
-
Pam18 (Tim14) and Pam16 (Tim16): These proteins regulate the ATPase cycle of mtHsp70.[5][7]
-
Mge1: A nucleotide exchange factor for mtHsp70.[5]
-
The import process is initiated when the N-terminal presequence of a precursor protein, having passed through the TOM complex, is recognized by Tim50. The presequence is then inserted into the TIM23 channel, a step driven by the mitochondrial membrane potential (Δψ).[4][5] For complete translocation into the matrix, the PAM complex engages the precursor, with Tim44 recruiting mtHsp70 to bind the polypeptide and actively pull it through the channel in an ATP-dependent manner.[6][7]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the TIM23 translocation pathway by modulating the PAM complex.[2][9] It does not affect other import pathways, such as the TIM22 pathway.[10][11]
The primary mechanism of action involves the direct binding of this compound to a specific pocket within the C-terminal domain of the Tim44 subunit.[1][12] This interaction disrupts the essential functions of Tim44, specifically inhibiting its ability to bind to both the incoming precursor polypeptide and to mtHsp70, particularly in low ATP conditions.[2][12] By preventing these interactions, this compound effectively uncouples the import motor from the translocating protein, stalling the import process and attenuating the activity of the PAM complex.[2][3][9]
Quantitative Data
The biological activity of this compound has been quantified in various cellular and in vitro systems. The data is summarized below.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | System / Cell Line | Concentration / Metric | Incubation Time | Result | Reference(s) |
|---|---|---|---|---|---|
| Cell Viability | HeLa Cells | IC₅₀: 17.2 µM | 24 h | Inhibition of cell viability | [2][3][9] |
| Protein Import | Yeast Mitochondria | 100 µM | - | Inhibition of cytochrome c1 import | [13] |
| Protein Import | Mammalian Mitochondria | 0 - 100 µM | - | Attenuation of protein import via TIM23 | [2][9] |
| Yeast Growth | S. cerevisiae (Su9-Ura3) | 100 µM | 30 min | WT strain fails to grow on -URA media | [2][9][14] |
| Cancer Cell Migration | Human Bladder Cancer | 25 µM | - | Inhibition of cell migration and invasion | [13] |
| Apoptosis Induction | Human Bladder Cancer | 25 µM | - | Induces apoptosis and G₁ cell cycle arrest |[13] |
Table 2: In Vivo Activity of this compound
| Model System | Dosing Regimen | Result | Reference(s) |
|---|
| Bladder Cancer PDX Mouse Model | 20 mg/kg (every other day) | Decrease in tumor volume |[13] |
Experimental Protocols
The characterization of this compound and its effects on the TIM23 pathway relies on several key experimental methodologies.
In Vitro Mitochondrial Protein Import Assay
This assay directly measures the efficiency of protein translocation into isolated mitochondria.
Objective: To quantify the import of a specific precursor protein into mitochondria in the presence or absence of an inhibitor.
Methodology:
-
Preparation of Precursor Protein: A mitochondrial precursor protein (e.g., Su9-DHFR) is transcribed and translated in vitro using a cell-free system (e.g., rabbit reticulocyte lysate) supplemented with a radiolabeled amino acid, typically [³⁵S]-methionine.[15][16]
-
Isolation of Mitochondria: Mitochondria are isolated from a source organism (e.g., S. cerevisiae or cultured human cells like HEK293) through differential centrifugation.[15][17] The integrity and import competence of the isolated organelles are critical.
-
Import Reaction: Isolated mitochondria (typically 25-50 µg) are energized in import buffer (containing respiratory substrates like succinate/malate) and incubated with the radiolabeled precursor protein.
-
Inhibitor Treatment: For test samples, this compound (dissolved in a vehicle like DMSO) is added to the import reaction at the desired final concentration. Control samples receive the vehicle alone. A negative control typically includes an uncoupler (e.g., CCCP) to dissipate the membrane potential, which should block import.[15]
-
Protease Treatment: Following incubation (e.g., 5-30 minutes at 25-30°C), the reaction is stopped by placing it on ice. Non-imported precursor protein remaining on the mitochondrial surface is digested by adding a protease, such as Proteinase K.[15]
-
Analysis: The protease is inactivated, and mitochondria are pelleted and washed. The mitochondrial proteins are then separated by SDS-PAGE. The gel is dried and exposed to a phosphor screen or X-ray film.
-
Quantification: The intensity of the band corresponding to the mature, imported protein is quantified. The import efficiency is typically expressed as a percentage of the total precursor protein added to the reaction.
Yeast Genetic Assay (Su9-Ura3 Growth Assay)
This cell-based assay provides a powerful genetic tool to screen for inhibitors of mitochondrial import.
Objective: To assess the effect of a compound on mitochondrial import by linking it to cell survival on a selective medium.
Methodology:
-
Yeast Strain: A S. cerevisiae strain is engineered to express a fusion protein consisting of a mitochondrial targeting sequence (from subunit 9 of the F₁F₀-ATPase, Su9) and the Ura3 enzyme, which is required for uracil biosynthesis.[2]
-
Principle: In wild-type (WT) cells, the Su9-Ura3 fusion protein is efficiently imported into the mitochondrial matrix. This sequesters the Ura3 enzyme away from its cytosolic substrates, rendering the cells unable to synthesize uracil. Consequently, these cells cannot grow on a medium lacking uracil (-URA).
-
Screening:
-
WT and control (e.g., tim23-2 mutant) strains expressing Su9-Ura3 are grown on plates containing synthetic complete medium and on -URA medium.
-
Test compounds, like this compound, are added to the -URA medium.
-
If a compound inhibits mitochondrial import, the Su9-Ura3 protein remains in the cytosol, allowing for uracil synthesis and enabling cell growth on the -URA plate.[2][9]
-
-
Interpretation: Growth of the WT strain on the -URA plate in the presence of this compound indicates successful inhibition of the TIM23 import pathway.[2][14]
Conclusion
This compound is a valuable chemical probe for dissecting the mechanics of the TIM23 mitochondrial import pathway. Its specific mechanism of action—inhibiting the function of the Tim44 subunit of the PAM complex—provides a powerful tool for studying the role of the import motor in mitochondrial biogenesis and its implications in disease states, including cancer.[2][13] The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to utilize this compound in their investigations of mitochondrial protein transport and to explore its potential as a therapeutic agent.
References
- 1. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. physiolchemie.abi.med.uni-muenchen.de [physiolchemie.abi.med.uni-muenchen.de]
- 6. Translocase of the inner membrane - Wikipedia [en.wikipedia.org]
- 7. Architecture of the TIM23 Inner Mitochondrial Translocon and Interactions with the Matrix Import Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of mitochondrial protein import by the TIM23 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. lifetechindia.com [lifetechindia.com]
- 15. Protein Import Assay into Mitochondria Isolated from Human Cells [bio-protocol.org]
- 16. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 17. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling MitoBloCK-10: A Technical Guide to a First-in-Class Mitochondrial Protein Import Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of MitoBloCK-10 (MB-10), a novel small molecule inhibitor of mitochondrial protein import. By specifically targeting the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a core component of the presequence translocase-associated motor (PAM) complex, this compound offers a powerful tool for investigating mitochondrial biology and presents a promising therapeutic strategy in oncology and other diseases associated with mitochondrial dysfunction.
Core Mechanism of Action
This compound is the first small-molecule modulator designed to attenuate the activity of the PAM complex.[1][2][3][4][5][6] Its primary mode of action involves binding to a specific pocket within the C-terminal domain of TIMM44.[2] This interaction sterically hinders the binding of both mitochondrial precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70) to TIMM44, effectively disrupting the TIM23-mediated protein import pathway into the mitochondrial matrix.[1][2] This blockade of a fundamental cellular process triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as those found in cancer.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound across various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line/System | Assay | Endpoint | Concentration/Dosage | Result | Reference(s) |
| Yeast (Saccharomyces cerevisiae) | Growth Assay | Inhibition of cytochrome c1 import | 100 µM | Inhibition of protein import | [7] |
| Yeast (tim10-1 mutant) | Growth Assay | MIC50 | ~1 µM | Synthetic lethality | [8] |
| HeLa Cells | Cell Viability Assay | IC50 | 17.2 µM | Inhibition of cell viability | [9][10] |
| Primary Human Bladder Cancer Cells | Migration & Invasion Assay | Inhibition | 25 µM | Inhibition of migration and invasion | [7] |
| Primary Human Bladder Cancer Cells | Apoptosis Assay | Induction | 25 µM | Induction of apoptosis | [7] |
| Primary Human Bladder Cancer Cells | Cell Cycle Analysis | Arrest | 25 µM | G1 phase cell cycle arrest | [7] |
| Zebrafish Embryos | Developmental Toxicity Assay | Phenotype | 10 µM | Dorsal curvature and cardiac apoptosis | [7] |
Table 2: In Vivo Efficacy of this compound
| Model System | Cancer Type | Administration Route & Dosage | Outcome | Reference(s) |
| Patient-Derived Xenograft (PDX) Mouse Model | Bladder Cancer | 20 mg/kg (every other day) | Decreased tumor volume | [7] |
| Mouse Retina | - | Intravitreal administration (0.25 nM/eye) | Reduced SOD activity, increased TBARS levels | [7] |
Key Experiments and Methodologies
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments used to characterize this compound, compiled from available data.
In Vitro Mitochondrial Protein Import Assay
This assay is fundamental to demonstrating the direct inhibitory effect of this compound on the mitochondrial protein import machinery.
Objective: To assess the ability of this compound to inhibit the import of radiolabeled precursor proteins into isolated mitochondria.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the chosen cell type (e.g., yeast or mammalian cells) using differential centrifugation.
-
Precursor Protein Synthesis: Synthesize radiolabeled mitochondrial precursor proteins (e.g., substrates of the TIM22 or TIM23 pathway) using an in vitro transcription/translation system.[8]
-
Import Reaction:
-
Incubate isolated mitochondria in import buffer containing an energy-regenerating system (e.g., succinate and ADP).
-
Add the radiolabeled precursor protein to the mitochondrial suspension.
-
For the experimental group, pre-incubate mitochondria with this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 30 minutes) before adding the precursor protein.[9][10]
-
Allow the import reaction to proceed for various time points.
-
-
Protease Treatment: Stop the import reaction by placing the samples on ice and treat with an external protease (e.g., trypsin or proteinase K) to digest any non-imported precursor protein.[8]
-
Analysis:
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and separate the proteins by SDS-PAGE.
-
Analyze the imported, protease-protected protein by autoradiography or phosphorimaging. The intensity of the band corresponding to the mature, imported protein is quantified.
-
Cell Viability Assay
This assay determines the cytotoxic effects of this compound on cultured cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).[9][10] Include a vehicle control (DMSO).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, MTS, or a reagent from a Cell Counting Kit-8) to each well.
-
Incubate for the recommended time to allow for the conversion of the substrate into a colored product by metabolically active cells.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Analysis of Mitochondrial Function
These experiments assess the downstream consequences of inhibiting mitochondrial protein import.
Objective: To measure changes in mitochondrial membrane potential, ATP levels, and reactive oxygen species (ROS) production following this compound treatment.
Protocol:
-
Mitochondrial Membrane Potential (ΔΨm):
-
Treat cells with this compound for the desired time.
-
Stain the cells with a potentiometric dye such as TMRE or JC-1.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.[7]
-
-
ATP Levels:
-
Treat cells with this compound.
-
Lyse the cells and measure the intracellular ATP concentration using a luciferase-based ATP assay kit.[7]
-
-
Reactive Oxygen Species (ROS) Production:
-
Treat cells with this compound.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX).
-
Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates elevated ROS levels.[7]
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound targeting TIMM44.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a significant advancement in the field of mitochondrial chemical biology. As a specific inhibitor of the TIM23-mediated protein import pathway, it serves as an invaluable research tool for dissecting the complexities of mitochondrial protein homeostasis. Furthermore, its potent anti-proliferative and pro-apoptotic effects in cancer models underscore its potential as a lead compound for the development of novel therapeutics targeting mitochondrial vulnerabilities. This guide provides a foundational understanding of this compound, equipping researchers and drug development professionals with the necessary information to explore its utility in their respective fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. biocompare.com [biocompare.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetechindia.com [lifetechindia.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Early Research Findings on the Efficacy of MitoBloCK-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research findings on the efficacy of MitoBloCK-10, a novel small molecule inhibitor of mitochondrial protein import. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and potential therapeutic applications of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is the first small molecule modulator identified to attenuate the activity of the presequence translocase-associated motor (PAM) complex, a critical component of the mitochondrial protein import machinery.[1][2][3] Specifically, this compound targets the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a core component of the TIM23 translocon.[2] It functions by binding to a specific pocket in the C-terminal domain of TIMM44, which in turn inhibits the binding of TIMM44 to precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70).[1][2] This disruption of the PAM complex effectively blocks the import of proteins destined for the mitochondrial matrix and inner membrane that utilize the TIM23 pathway.[1][4]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from early preclinical studies on this compound, demonstrating its efficacy in various models.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Assay Type | Endpoint | Concentration/Dose | Result | Reference |
| HeLa Cells | Cell Viability Assay | IC50 | 17.2 μM | Inhibition of cell viability | [1][4] |
| Primary Human Bladder Cancer Cells | Cell Viability, Proliferation, Migration, Invasion | - | 25 μM | Inhibition of viability, proliferation, migration, and invasion | [5] |
| Primary Human Bladder Cancer Cells | Apoptosis and Cell Cycle Analysis | - | 25 μM | Induction of apoptosis and G1 phase cell cycle arrest | [5] |
| Yeast (Saccharomyces cerevisiae) | Mitochondrial Protein Import Assay | - | 100 μM | Inhibition of cytochrome c1 import into the intermembrane space | [5] |
| Mammalian Mitochondria | Mitochondrial Protein Import Assay | 0-100 μM | - | Inhibition of protein import | [1][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Administration Route | Dosing Regimen | Endpoint | Result | Reference |
| Patient-Derived Xenograft (PDX) Mouse Model | Bladder Cancer | Intraperitoneal | 20 mg/kg every other day | Tumor Volume | Decreased tumor volume | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early research on this compound.
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from standard cell viability assay procedures and is applicable to cell lines such as HeLa and primary bladder cancer cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 μL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 100 μM.
-
Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO at the same concentration as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 μL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
In Vitro Mitochondrial Protein Import Assay
This protocol describes a general method for assessing the import of proteins into isolated mitochondria.
Materials:
-
Isolated mitochondria (from yeast or mammalian cells)
-
Radiolabeled precursor protein (e.g., [35S]-methionine labeled)
-
Import Buffer (e.g., 250 mM sucrose, 80 mM KCl, 5 mM MgCl2, 10 mM MOPS-KOH pH 7.2, 2 mM KH2PO4, 5 mM DTT)
-
ATP regeneration system (e.g., ATP, creatine phosphate, creatine kinase)
-
This compound
-
Proteinase K
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Preparation of Radiolabeled Precursor:
-
Synthesize the precursor protein of interest in a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of [35S]-methionine.
-
-
Import Reaction:
-
Resuspend isolated mitochondria in import buffer.
-
Pre-incubate the mitochondria with different concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 25°C or 30°C).
-
Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondrial suspension.
-
Incubate for various time points (e.g., 5, 10, 20, 30 minutes).
-
-
Protease Treatment:
-
Stop the import reaction by placing the tubes on ice.
-
To remove non-imported precursor protein, treat the samples with Proteinase K on ice.
-
Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).
-
-
Mitochondrial Re-isolation and Analysis:
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and visualize the radiolabeled imported protein using a phosphorimager or by autoradiography.
-
Quantify the band intensities to determine the efficiency of import.
-
Patient-Derived Xenograft (PDX) Mouse Model
This protocol outlines the general procedure for establishing and treating a bladder cancer PDX model. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Patient-derived bladder cancer tissue
-
Surgical instruments
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment:
-
Obtain fresh, sterile patient bladder tumor tissue.
-
Implant small fragments of the tumor tissue (e.g., 3-5 mm³) subcutaneously into the flanks of anesthetized immunocompromised mice.
-
Monitor the mice for tumor growth.
-
-
This compound Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound solution for intraperitoneal injection. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection every other day.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
Investigating the Specificity of MitoBloCK-10 for Tim44: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MitoBloCK-10, a small molecule inhibitor of the mitochondrial protein import motor component Tim44. It details the specificity of this compound, its mechanism of action, and provides detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating mitochondrial protein import, Tim44 function, and the development of novel therapeutics targeting mitochondrial pathways.
Introduction to this compound and Tim44
Mitochondria are essential organelles that rely on the import of over 99% of their proteins from the cytosol. This process is mediated by a series of protein translocases in the outer and inner mitochondrial membranes. The Translocase of the Inner Mitochondrial Membrane 23 (TIM23) complex is responsible for importing proteins with N-terminal presequences into the mitochondrial matrix and inner membrane. The import process is driven by the presequence translocase-associated motor (PAM) complex, of which Tim44 is a key scaffolding component.[1][2]
Tim44, also known as TIMM44, is a peripheral inner mitochondrial membrane protein that is essential for the viability of eukaryotic cells.[3][4] It serves as a docking site for the mitochondrial heat shock protein 70 (mtHsp70), recruiting it to the TIM23 translocon to act as a molecular motor that pulls the precursor protein into the matrix in an ATP-dependent manner.[2][5] Tim44 is a two-domain protein, with its N-terminal domain interacting with mtHsp70 and its C-terminal domain anchoring it to the TIM23 complex and the inner membrane.[1][6]
This compound (MB-10) is the first-in-class small molecule inhibitor that specifically targets Tim44.[7][8][9] It was identified through a genetic screen in yeast and has since been utilized as a chemical probe to investigate the role of Tim44 in mitochondrial protein import and other cellular processes.[2]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to a specific pocket within the C-terminal domain of Tim44.[2][8] This binding event disrupts the normal function of Tim44 in several ways:
-
Inhibition of Precursor Protein Binding: this compound binding to Tim44 prevents the interaction between Tim44 and the incoming precursor protein.[2][7]
-
Inhibition of mtHsp70 Interaction: The binding of this compound also interferes with the association of mtHsp70 with Tim44.[2][7]
By disrupting these critical interactions, this compound effectively attenuates the activity of the PAM complex, leading to the inhibition of protein import through the TIM23 pathway.[7][8] This disruption of mitochondrial protein import ultimately leads to mitochondrial dysfunction and can induce apoptosis.[10]
Data Presentation
Quantitative Data on this compound Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | HeLa | 17.2 µM (24h) | [7] |
| Inhibition of Protein Import | Yeast Mitochondria | 100 µM | [7] |
| Inhibition of Protein Import | Mammalian Mitochondria | 0-100 µM | [7] |
| Effect on Bladder Cancer Cells | Primary Human Cells | Potent Inhibition | [11] |
Experimental Protocols
In Vitro Mitochondrial Protein Import Assay
This assay is used to directly measure the effect of this compound on the import of radiolabeled precursor proteins into isolated mitochondria.
Materials:
-
Isolated mitochondria (from yeast or mammalian cells)
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled)
-
This compound (dissolved in DMSO)
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl2, 2 mM KPi, 2 mM ATP, 5 mM NADH)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE loading buffer
-
TCA (trichloroacetic acid)
Procedure:
-
Prepare import reactions by combining isolated mitochondria, import buffer, and the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate the reactions for 10 minutes at 25°C to allow this compound to interact with the mitochondria.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate the reactions at 25°C for various time points (e.g., 5, 10, 20, 30 minutes).
-
Stop the import reaction by placing the tubes on ice and adding a membrane potential dissipating agent (e.g., valinomycin) for non-imported control samples.
-
Treat half of the samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface. The other half remains untreated to represent total associated protein.
-
Inactivate Proteinase K by adding PMSF.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellets in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and autoradiography to visualize the imported, protected protein.
-
Quantify the band intensities to determine the percentage of imported protein relative to the control.
Co-Immunoprecipitation of Tim44 and Interacting Partners
This protocol is designed to assess the effect of this compound on the interaction between Tim44 and its binding partners, such as precursor proteins and mtHsp70.
Materials:
-
Mitochondria isolated from cells expressing a tagged version of Tim44 (e.g., HA-tagged)
-
This compound
-
Lysis Buffer (e.g., 1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Anti-tag antibody (e.g., anti-HA) conjugated to beads (e.g., Protein A/G Sepharose)
-
Wash Buffer (e.g., Lysis buffer with a lower concentration of detergent)
-
Elution Buffer (e.g., SDS-PAGE loading buffer or glycine-HCl pH 2.5)
-
Antibodies for Western blotting (anti-Tim44, anti-mtHsp70, and antibody against the precursor protein of interest)
Procedure:
-
Treat isolated mitochondria with this compound or DMSO for a specified time.
-
Lyse the mitochondria in Lysis Buffer.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Incubate the cleared lysate with the anti-tag antibody-conjugated beads to immunoprecipitate the tagged Tim44 and its interacting proteins.
-
Wash the beads several times with Wash Buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Tim44, mtHsp70, and the specific precursor protein to determine if the interaction is disrupted by this compound.
Mitochondrial Membrane Potential Assay
This assay measures the effect of this compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
Materials:
-
Cultured cells (e.g., HeLa)
-
This compound
-
JC-1 dye or other potentiometric dyes (e.g., TMRE, TMRM)
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (DMSO) and a positive control (FCCP).
-
Incubate the cells with the JC-1 dye according to the manufacturer's instructions. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity of both the red and green channels using a fluorescence microscope or plate reader.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial protein TIMM44 is required for angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residues of Tim44 Involved in both Association with the Translocon of the Inner Mitochondrial Membrane and Regulation of Mitochondrial Hsp70 Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
Methodological & Application
MitoBloCK-10: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-10 (MB-10) is a first-in-class small molecule inhibitor of the mitochondrial protein import machinery.[1][2] It specifically targets the Translocase of the Inner Mitochondrial Membrane 23 (TIM23) pathway by attenuating the activity of the presequence translocase-associated motor (PAM) complex.[1][2] The mechanism of action involves the inhibition of the C-terminal domain of Tim44 from binding to precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70).[1][3] This disruption of the PAM complex effectively blocks the import of nuclear-encoded proteins into the mitochondrial matrix.[2][4] Consequently, this compound has emerged as a valuable tool for studying mitochondrial biogenesis and its role in various cellular processes, including cell viability, apoptosis, and metabolism. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments.
Data Presentation
The following tables summarize the quantitative data reported for this compound in various in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Incubation Time | Reference |
| HeLa | Cell Viability | IC₅₀ | 17.2 µM | 24 h | [1] |
| Primary Human Bladder Cancer Cells | Cell Migration & Invasion | Effective Concentration | 25 µM | Not Specified | [5] |
| Yeast (S. cerevisiae) | Protein Import | Effective Concentration | 100 µM | 30 min | [1][6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis Inhibition | Effective Concentration | 25 µM | Not Specified | [7] |
Table 2: Cellular Effects of this compound in Primary Human Bladder Cancer Cells (25 µM)
| Parameter | Effect | Reference |
| Apoptosis | Induced | [5] |
| Cell Cycle | Arrest at G₁ phase | [5] |
| Mitochondrial Membrane Potential | Decreased (Depolarization) | [5] |
| ATP Levels | Decreased | [5] |
| Reactive Oxygen Species (ROS) | Increased | [5] |
Signaling Pathway
The primary mechanism of this compound is the inhibition of the mitochondrial protein import motor complex. This initial event triggers a cascade of downstream cellular responses.
Caption: Mechanism of this compound action and its downstream cellular consequences.
Experimental Workflow
A general workflow for conducting cell-based assays with this compound is outlined below.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Culture and this compound Preparation
1.1. Cell Culture
-
Culture cells in appropriate media and conditions as recommended by the supplier (e.g., ATCC). For example, HeLa cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 70-80% confluency.
1.2. This compound Stock Solution Preparation
-
This compound is soluble in DMSO.[5]
-
To prepare a 10 mM stock solution, dissolve 2.93 mg of this compound (Molecular Weight: 293.27 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the IC₅₀ of this compound.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for HeLa cells is 0-100 µM.[1]
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the plate for 24 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 25 µM for primary human bladder cancer cells) for the desired time.[5] Include an untreated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Mitochondrial Membrane Potential Assay (JC-10 Assay)
This assay uses the ratiometric dye JC-10 to measure changes in mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-10 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-10 remains in its monomeric form and fluoresces green.
Materials:
-
Cells of interest
-
This compound
-
JC-10 Assay Kit
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treat cells with this compound as described in the previous protocols. Include a positive control for depolarization (e.g., CCCP or FCCP).
-
Prepare the JC-10 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and add the JC-10 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells with assay buffer.
-
Measure the fluorescence intensity for both red (Ex/Em ~540/590 nm) and green (Ex/Em ~490/525 nm) fluorescence.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Reactive Oxygen Species (ROS) Production Assay (MitoSOX Red)
MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
Materials:
-
Cells of interest
-
This compound
-
MitoSOX Red reagent
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Seed and treat cells with this compound as previously described.
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
For plate reader analysis, measure fluorescence with an excitation of ~510 nm and an emission of ~580 nm.
-
For flow cytometry analysis, harvest the cells and resuspend them in HBSS for immediate analysis.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Cells of interest
-
This compound
-
Transwell inserts with 8 µm pores, coated with Matrigel or a similar basement membrane extract
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound (e.g., 25 µM).[5]
-
Remove the rehydration medium from the inserts and add the cell suspension to the upper chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Wash the inserts and allow them to dry.
-
Count the number of invaded cells in several fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of mitochondrial protein import and proteostasis by a pro-apoptotic lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Inhibition of mitochondrial protein import and proteostasis by a pro-apoptotic lipid [elifesciences.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Intra-mitochondrial degradation of Tim23 curtails the survival of cells rescued from apoptosis by caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of MitoBloCK-10 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MitoBloCK-10, a potent inhibitor of the mitochondrial protein import machinery, in HeLa cells. The information presented here is intended to guide researchers in utilizing this compound to study mitochondrial function and induce apoptosis in a controlled laboratory setting.
Introduction
This compound is a small molecule inhibitor that specifically targets the Translocase of the Inner Mitochondrial Membrane 44 (TIMM44), a key component of the Presequence Translocase-Associated Motor (PAM) complex. By inhibiting TIMM44, this compound effectively disrupts the TIM23-mediated import of proteins into the mitochondrial matrix. This disruption of essential protein import leads to mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane, decreased ATP synthesis, and increased production of reactive oxygen species (ROS), ultimately culminating in the induction of apoptosis. In HeLa cells, this compound has been shown to inhibit cell viability with an IC50 of 17.2 µM following a 24-hour incubation period.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in HeLa cells.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| IC50 | 17.2 µM | HeLa | 24 hours | [1][2] |
| Concentration Range for Viability Assay | 0 - 100 µM | HeLa | 24 hours | [1][2] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the mitochondrial protein import machinery, which triggers the intrinsic pathway of apoptosis.
Caption: Signaling pathway of this compound inducing apoptosis in HeLa cells.
Experimental Workflow
A general workflow for investigating the effects of this compound on HeLa cells is outlined below.
Caption: General experimental workflow for studying this compound effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the viability of HeLa cells after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should typically range from 0 to 100 µM. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis in HeLa cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 17.2 µM and a higher concentration) for 24 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mitochondrial Function Assays
This assay measures the mitochondrial membrane potential, which is a key indicator of mitochondrial health. JC-1 is a ratiometric dye that forms aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in the cytoplasm of apoptotic cells with low membrane potential.
Materials:
-
HeLa cells
-
This compound
-
JC-1 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time (e.g., 6-24 hours).
-
JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add PBS or culture medium back to the wells and measure the fluorescence intensity.
-
Red aggregates: Excitation ~560 nm, Emission ~595 nm.
-
Green monomers: Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
This protocol measures the intracellular ATP concentration, a direct indicator of mitochondrial function, using a luciferase-based assay.
Materials:
-
HeLa cells
-
This compound
-
ATP Assay Kit (luciferase-based)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in an opaque 96-well plate and treat with this compound for the desired time.
-
Cell Lysis: After treatment, add the cell lysis reagent provided in the ATP assay kit to each well and incubate according to the manufacturer's instructions to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase reagent to each well. This will catalyze the reaction of luciferin with ATP, producing light.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve with known ATP concentrations to determine the absolute ATP concentration in the samples. A decrease in luminescence indicates a reduction in intracellular ATP levels.
MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
Materials:
-
HeLa cells
-
This compound
-
MitoSOX Red reagent
-
Antimycin A or another known ROS inducer as a positive control
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells on coverslips in a 24-well plate or in a 6-well plate for flow cytometry and treat with this compound.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium. Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope with an appropriate filter set for red fluorescence.
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze using a flow cytometer.
-
-
Data Analysis: An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.
References
Application Notes and Protocols: Preparation of MitoBloCK-10 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoBloCK-10 is a small molecule inhibitor of the mitochondrial protein import motor-associated protein (PAM) complex, specifically targeting the Tim44 component.[1][2][3] It serves as a critical tool for studying mitochondrial protein import and has potential applications in cancer research by inducing apoptosis and cell cycle arrest in cancer cells.[4] Proper preparation of a this compound stock solution is the foundational step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Chemical Properties and Solubility
This compound, with the chemical formula C₁₂H₈FN₃O₃S and a molecular weight of 293.27 g/mol , is a light yellow to yellow solid.[2][5][6] Understanding its solubility is crucial for preparing a homogenous stock solution. This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol (EtOH).[7] For research purposes, DMSO is the most commonly used solvent, with a high solubility of up to 125 mg/mL.[1][5]
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Weight | 293.27 g/mol | [1][5][6][7] |
| Molecular Formula | C₁₂H₈FN₃O₃S | [4][5][7][8] |
| Purity | ≥98% | [4] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility in DMSO | ≥10 mg/mL, up to 125 mg/mL (ultrasonication may be required) | [4][5] |
| Solubility in Ethanol | Soluble | [7] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [1][5] |
| Recommended Storage (Stock Solution) | -80°C for up to 2 years, or -20°C for up to 1 year | [1][2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for subsequent dilutions in cell culture media or assay buffers.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 2.93 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 293.27 g/mol = 0.00293 g = 2.93 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.93 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for at least 1 minute to dissolve the compound.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates remain, brief sonication can be applied to aid dissolution.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2]
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound inhibits the presequence translocase-associated motor (PAM) complex, a key component of the mitochondrial protein import machinery.[1][2][3] Specifically, it targets Tim44, preventing its interaction with the precursor protein and Hsp70.[1][2] This disruption of the PAM complex attenuates the import of proteins into the mitochondrial matrix.
Caption: Mechanism of this compound inhibition of the PAM complex.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
This compound is intended for research use only.[1][5] The toxicological properties have not been fully investigated. Therefore, it is essential to handle the compound with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and its solutions. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash immediately with copious amounts of water.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. biocompare.com [biocompare.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound - Immunomart [immunomart.com]
Application of MitoBloCK-10 in apoptosis induction studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-10 is a small molecule inhibitor of the mitochondrial protein import machinery, specifically targeting the translocase of the inner mitochondrial membrane 44 (TIMM44), a key component of the presequence translocase-associated motor (PAM) complex.[1] By inhibiting the import of proteins into the mitochondrial matrix, this compound disrupts mitochondrial homeostasis, leading to a cascade of events that culminate in the induction of apoptosis. This makes it a valuable tool for studying the role of mitochondrial protein import in cell death and for investigating potential therapeutic strategies targeting this pathway in diseases such as cancer.
Mechanism of Action
This compound binds to the C-terminal domain of TIMM44, preventing its interaction with mitochondrial heat shock protein 70 (mtHsp70) and precursor proteins.[1] This inhibition of the TIM23 import pathway disrupts the proper localization of essential mitochondrial proteins, leading to:
-
Mitochondrial Depolarization: A decrease in the mitochondrial membrane potential.
-
Decreased ATP Synthesis: Impaired oxidative phosphorylation and cellular energy depletion.
-
Increased Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction leads to the generation of damaging ROS.
These cellular stresses trigger the intrinsic pathway of apoptosis.
Data Presentation
The following tables summarize the quantitative data available for this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Organism | Assay | Concentration/IC50 | Incubation Time | Reference |
| HeLa | Cell Viability | IC50: 17.2 µM | 24 hours | [1][2] |
| Primary Human Bladder Cancer Cells | Apoptosis Induction | 25 µM | Not Specified | |
| Yeast (S. cerevisiae) | Growth Inhibition | 100 µM | 30 minutes | [1][2] |
| Zebrafish Embryos | Apoptosis Induction | 10 µM | Not Specified |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Patient-Derived Xenograft (PDX) Mouse Model | Bladder Cancer | 20 mg/kg (every other day) | Decreased tumor volume |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for Studying the PINK1/Parkin Mitophagy Pathway with MitoBloCK-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective degradation of damaged mitochondria by autophagy, is a critical cellular quality control process. The PINK1 (PTEN-induced putative kinase 1) and Parkin (E3 ubiquitin ligase) pathway is a key mechanism governing this process. Dysregulation of PINK1/Parkin-mediated mitophagy is implicated in a variety of human diseases, including Parkinson's disease and certain cancers. MitoBloCK-10 is a small molecule inhibitor of mitochondrial protein import that has emerged as a valuable tool for studying the intricacies of this pathway. These application notes provide detailed information and protocols for utilizing this compound to investigate PINK1/Parkin-mediated mitophagy.
Mechanism of Action of this compound
This compound functions as an inhibitor of the mitochondrial protein import machinery. Specifically, it targets TIMM44 (Translocase of Inner Mitochondrial Membrane 44), a crucial component of the Presequence Translocase-Associated Motor (PAM) complex.[1] By binding to TIMM44, this compound attenuates the activity of the PAM complex, thereby inhibiting the import of certain mitochondrial precursor proteins through the TIM23 translocase.[1][2]
In the context of PINK1/Parkin mitophagy, this compound does not prevent the initial import of PINK1 into healthy, energized mitochondria. However, upon mitochondrial depolarization (a key trigger for mitophagy), this compound alters the trafficking of PINK1. It inhibits the association of PINK1 with the TOM (Translocase of the Outer Mitochondrial Membrane) complex, a critical step for PINK1 accumulation on the outer mitochondrial membrane.[3] This disruption of PINK1 localization subsequently impairs the recruitment of cytosolic Parkin to the damaged mitochondria, thereby inhibiting the downstream events of mitophagy.[3]
Data Presentation
The following tables summarize quantitative data regarding the use and effects of this compound in relevant cellular models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| HeLa | Cell Viability | IC50 | 17.2 µM | Inhibition of cell viability | [4] |
| Yeast | Growth Assay | Inhibition | 100 µM | Attenuation of protein import | [4] |
| Bladder Cancer Cells | Apoptosis/Cell Cycle | - | 25 µM | Induction of apoptosis and G1 arrest | [5] |
| MEF | Mitophagy Assay (RFP-GFP-LC3) | Autophagy inhibition | 40 µM | Blocks clearance of mitochondria | [6] |
Table 2: Experimental Conditions for Studying this compound Effects on Mitophagy
| Parameter | Condition | Purpose | Reference |
| Mitophagy Inducer | 10 µM CCCP | Induce mitochondrial depolarization and initiate mitophagy | [6] |
| Mitophagy Inducer | 10 µM Antimycin A / 1 µM Oligomycin | Inhibit respiratory chain to induce mitophagy | [7] |
| Proteasome Inhibitor | 10 µM MG132 | Stabilize proteins to study import and processing | [6] |
| This compound Treatment | 40 µM | Inhibition of Parkin recruitment and mitophagy | [6] |
| Treatment Duration | 1 - 24 hours | Time-course analysis of mitophagy events | [6] |
Experimental Protocols
Protocol 1: Immunofluorescence Analysis of Parkin Recruitment to Mitochondria
This protocol details the visualization of Parkin translocation from the cytosol to mitochondria upon induction of mitophagy and its inhibition by this compound.
Materials:
-
Cells stably or transiently expressing fluorescently-tagged Parkin (e.g., YFP-Parkin or GFP-Parkin)
-
This compound (dissolved in DMSO)
-
CCCP (or other mitophagy inducer)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a mitochondrial marker (e.g., anti-TOM20)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 40 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours.
-
Induce mitophagy by adding a mitochondrial depolarizing agent such as CCCP (e.g., 10 µM) for 1-3 hours.
-
Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against a mitochondrial marker (e.g., anti-TOM20) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a confocal microscope.
-
Quantification: The percentage of cells showing Parkin translocation to mitochondria can be determined by counting at least 100 cells per condition in multiple independent experiments. Colocalization analysis software can also be used to quantify the degree of overlap between the Parkin and mitochondrial signals.
Controls:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: Cells treated with the mitophagy inducer (e.g., CCCP) without this compound.
-
Specificity Control: If available, use an inactive analog of this compound to demonstrate that the observed effects are specific to TIMM44 inhibition.[3]
Protocol 2: Western Blot Analysis of Mitophagy Markers
This protocol is for assessing the levels of key proteins involved in the PINK1/Parkin pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PINK1, anti-Parkin, anti-ubiquitin, anti-LC3, anti-p62, anti-TOM20, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate and treat cells as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ. Normalize the intensity of the target protein bands to the loading control.
Protocol 3: Quantitative Mitophagy Assay using mt-Keima
mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It exhibits a shift in its excitation spectrum from 440 nm (neutral pH in mitochondria) to 586 nm (acidic pH in lysosomes). This ratiometric change allows for the quantification of mitophagy.
References
- 1. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring in vivo mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parkin recruitment to impaired mitochondria for nonselective ubiquitylation is facilitated by MITOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with MitoBloCK-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-10 is a first-in-class small molecule inhibitor of the mitochondrial protein import machinery.[1] It specifically targets the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a crucial component of the presequence translocase-associated motor (PAM) complex.[2] By inhibiting TIMM44, this compound attenuates the import of nuclear-encoded proteins into the mitochondrial matrix via the TIM23 pathway. This disruption of mitochondrial protein homeostasis can induce apoptosis and inhibit cell proliferation, making this compound a valuable tool for studying mitochondrial function and a potential therapeutic agent in diseases characterized by altered mitochondrial activity, such as cancer.
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in animal models.
Mechanism of Action
This compound functions by binding to the C-terminal domain of TIMM44, which prevents its interaction with mitochondrial precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70).[2] This inhibition disrupts the ATP-dependent import of proteins into the mitochondrial matrix, leading to a cascade of cellular events including mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, apoptosis.[1]
Signaling Pathway of Mitochondrial Protein Import via TIM23
Caption: Mitochondrial protein import via the TIM23 pathway and the inhibitory action of this compound.
Data Presentation
All quantitative data from in vivo experiments should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Tumor Volume in Xenograft Mouse Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 1500 ± 150 | 0 | - |
| This compound (20 mg/kg) | 10 | 750 ± 100 | 50 | <0.05 |
Table 2: Quantification of Apoptosis by TUNEL Assay in Tumor Tissues
| Treatment Group | Number of Animals (n) | Mean Percentage of TUNEL-Positive Cells ± SEM | Fold Change vs. Control | p-value |
| Vehicle Control | 5 | 5 ± 1.2 | 1.0 | - |
| This compound (20 mg/kg) | 5 | 25 ± 3.5 | 5.0 | <0.01 |
Table 3: Mitochondrial Respiration in Isolated Mitochondria from Tumor Tissue
| Treatment Group | Number of Animals (n) | Basal Respiration (pmol O₂/min/µg protein) ± SEM | ATP-Linked Respiration (pmol O₂/min/µg protein) ± SEM | Maximal Respiration (pmol O₂/min/µg protein) ± SEM |
| Vehicle Control | 5 | 150 ± 15 | 120 ± 12 | 300 ± 25 |
| This compound (20 mg/kg) | 5 | 100 ± 10 | 70 ± 8 | 180 ± 20 |
Table 4: Biomarkers of Oxidative Stress in Plasma
| Treatment Group | Number of Animals (n) | Malondialdehyde (MDA) (µM) ± SEM | 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mL) ± SEM |
| Vehicle Control | 8 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (20 mg/kg) | 8 | 4.8 ± 0.5 | 2.5 ± 0.4 |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.
Protocol 1: Formulation and Administration of this compound for In Vivo Studies
1.1. Materials:
-
This compound powder (CAS: 394694-98-5)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
SBE-β-CD (Captisol®), sterile solution (e.g., 20% w/v in saline)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
1.2. Formulation for Intraperitoneal (IP) or Oral (PO) Administration: [2]
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, prepare a 20.8 mg/mL stock in DMSO.
-
For a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Vortex the solution thoroughly.
-
If precipitation occurs, use an ultrasonic water bath to aid dissolution, resulting in a suspended solution.
-
Prepare the formulation fresh on the day of use.
1.3. Administration:
-
Animal Model: Severe combined immunodeficient (SCID) mice, 6-8 weeks old.
-
Dosage: A previously reported effective dose is 20 mg/kg body weight.[1]
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage.
-
Frequency: Every other day.
-
Vehicle Control: Administer a solution of 10% DMSO in 90% (20% SBE-β-CD in saline) to the control group.
Protocol 2: Assessment of In Vivo Antitumor Efficacy
2.1. Procedure:
-
Implant tumor cells (e.g., human bladder cancer cells) subcutaneously into the flank of SCID mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups (n=10 per group).
-
Initiate treatment as described in Protocol 1.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) throughout the study.
-
Euthanize mice when tumors in the control group reach the predetermined endpoint or if signs of excessive toxicity are observed.
-
At the end of the study, excise tumors, weigh them, and process them for further analysis (e.g., histology, mitochondrial isolation).
Protocol 3: TUNEL Assay for Apoptosis Detection in Tumor Tissues
3.1. Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
TUNEL assay kit (e.g., fluorescent or chromogenic)
-
Proteinase K
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
TdT reaction mix
-
Stop/Wash buffer
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval if required by the kit manufacturer.
-
Permeabilize the sections by incubating with Proteinase K.
-
Incubate the sections with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes.
-
Stop the reaction by washing the slides with the provided stop/wash buffer.
-
If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells in multiple fields of view per tumor section.
Protocol 4: Isolation of Mitochondria and Measurement of Mitochondrial Respiration
4.1. Materials:
-
Freshly excised tumor tissue or other tissues of interest
-
Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, EGTA)
-
Dounce homogenizer
-
Centrifuge capable of reaching 12,000 x g at 4°C
-
Seahorse XF Analyzer and consumables (or other oxygen consumption measurement system)
-
Mitochondrial respiration substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone/antimycin A)
-
BCA protein assay kit
-
Mince the tissue on ice and homogenize in ice-cold mitochondrial isolation buffer using a Dounce homogenizer.
-
Perform differential centrifugation to enrich for the mitochondrial fraction. This typically involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
Determine the protein concentration of the isolated mitochondria using a BCA assay.
-
For Seahorse XF analysis, plate a standardized amount of mitochondrial protein (e.g., 5-10 µg) into each well of a Seahorse microplate.
-
Add respiration substrates (e.g., pyruvate and malate for Complex I-driven respiration).
-
Perform a mitochondrial stress test by sequentially injecting ADP (to measure State 3 respiration), oligomycin (to measure ATP-linked respiration), FCCP (to measure maximal respiration), and a mixture of rotenone and antimycin A (to inhibit mitochondrial respiration).
-
Analyze the oxygen consumption rate (OCR) data to determine key parameters of mitochondrial function.
Protocol 5: Assessment of In Vivo Oxidative Stress
5.1. Materials:
-
Plasma or tissue homogenates from treated and control animals
-
ELISA kits for 8-hydroxy-2'-deoxyguanosine (8-OHdG)
-
Assay kits for malondialdehyde (MDA) or other lipid peroxidation products
-
Spectrophotometer or plate reader
-
Collect blood via cardiac puncture at the study endpoint and process to obtain plasma.
-
Homogenize tissues in appropriate buffers for the specific assays.
-
Follow the manufacturer's instructions for the 8-OHdG ELISA kit to measure oxidative DNA damage in plasma or tissue homogenates.
-
Use a commercially available kit (e.g., TBARS assay) to measure MDA levels as an indicator of lipid peroxidation.
-
Measure the absorbance or fluorescence using a plate reader and calculate the concentrations of the oxidative stress biomarkers based on a standard curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Video: The TUNEL Assay [jove.com]
- 4. clyte.tech [clyte.tech]
- 5. Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10989717B1 - Oxidative stress biomarkers testing in animals - Google Patents [patents.google.com]
Application Notes and Protocols for MitoBloCK-10 Treatment in Patient-Derived Xenograft (PDX) Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for utilizing MitoBloCK-10, a novel inhibitor of mitochondrial protein import, in patient-derived xenograft (PDX) mouse models. These guidelines cover the mechanism of action, experimental workflows, data interpretation, and specific methodologies for preclinical efficacy studies.
Introduction: this compound and PDX Models
Patient-derived xenograft (PDX) models, which involve implanting human tumor tissues directly into immunodeficient mice, are a high-fidelity preclinical platform that preserves the genomic and histological characteristics of the original patient tumor.[1][2][3] These models are invaluable for evaluating the efficacy of novel therapeutic agents.[4]
This compound is a first-in-class small molecule modulator that targets the mitochondrial protein import machinery.[5][6] Specifically, it attenuates the activity of the presequence translocase-associated motor (PAM) complex by inhibiting the binding of the Tim44 component to precursor proteins and mitochondrial Hsp70.[5][7] This disruption of the TIM23 import pathway leads to mitochondrial dysfunction, increased reactive oxygen species (ROS), and induction of apoptosis, making it a promising agent for cancer therapy.[8] Preclinical studies have shown its ability to decrease tumor volume in a bladder cancer PDX mouse model.[8]
Mechanism of Action of this compound
Mitochondria are essential for cancer cell metabolism and survival.[9][10] Many cancer cells exhibit elevated mitochondrial transmembrane potential, making them particularly susceptible to agents that target mitochondrial function.[10] this compound capitalizes on this by disrupting the import of essential proteins into the mitochondrial matrix via the TIM23 pathway.[5][7] This leads to a cascade of events including mitochondrial depolarization, decreased ATP levels, and oxidative stress, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[8]
Caption: Mechanism of this compound action on the mitochondrial protein import pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound
| Compound | Dosage | Dosing Schedule | Mouse Model | Cancer Type | Efficacy Outcome | Reference |
|---|
| this compound | 20 mg/kg | Every other day | PDX | Bladder Cancer | Decreased tumor volume |[8] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Metric | Value | Incubation Time | Reference |
|---|---|---|---|---|---|
| HeLa | Viability | IC₅₀ | 17.2 µM | 24 h | [5][7] |
| Yeast (WT) | Growth | - | No growth | 30 min |[5][7] |
Table 3: this compound Formulation for In Vivo Studies
| Component | Concentration/Solvent | Procedure | Reference |
|---|---|---|---|
| This compound Stock | 20.8 mg/mL | Dissolve in DMSO | [5] |
| Vehicle | 20% SBE-β-CD in Saline | - | [5] |
| Working Solution | 2.08 mg/mL | Add 100 µL of stock solution to 900 µL of vehicle and mix evenly. |[5] |
Experimental Workflow and Protocols
A typical experimental workflow for evaluating this compound in PDX models involves several key stages, from model establishment to endpoint analysis.
Caption: General experimental workflow for this compound efficacy testing in PDX models.
Protocol 1: Establishment and Expansion of PDX Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice and subsequent expansion.[11][12]
Materials:
-
Fresh patient tumor tissue in collection medium (e.g., DMEM with antibiotics).[13]
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rg/SzJ, or NSG mice), 6-8 weeks old.[11]
-
Sterile surgical instruments.
-
Anesthetics.
-
Sterile PBS.
Procedure:
-
Tumor Tissue Preparation: In a sterile biosafety cabinet, wash the fresh tumor tissue with ice-cold, sterile PBS to remove blood and debris.[1]
-
Mechanically mince the tumor into small fragments of approximately 2-3 mm³.[1]
-
Implantation (Subcutaneous):
-
Monitoring: Monitor the mice for tumor engraftment and growth. Tumors should become palpable within several weeks to months.[11]
-
Passaging and Expansion:
-
Once a tumor reaches the target volume (e.g., 1000 mm³), euthanize the mouse and aseptically harvest the tumor.[11]
-
Remove any necrotic tissue.[14]
-
A portion of the tumor can be cryopreserved in 10% DMSO for banking.[11]
-
The remaining viable tumor tissue is minced into fragments for serial implantation into a new cohort of mice to expand the model (e.g., P1, P2 passages).[11][12] Use low-passage tumors (P2-P5) for preclinical studies to ensure fidelity to the original tumor.[11]
-
Protocol 2: this compound Formulation and Administration
This protocol describes the preparation and administration of this compound for in vivo studies based on published methods.[5]
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO).
-
20% (w/v) SBE-β-CD in sterile saline.
-
Sterile microcentrifuge tubes.
-
Sterile syringes and needles for injection (e.g., intraperitoneal).
Procedure:
-
Prepare Stock Solution (20.8 mg/mL): Dissolve this compound powder in DMSO to achieve a concentration of 20.8 mg/mL. Vortex until fully dissolved.
-
Prepare Working Solution (2.08 mg/mL):
-
Administration:
-
Calculate the required injection volume for each mouse based on its body weight and the target dose (20 mg/kg).[8]
-
Administer the prepared solution to the mice via the desired route (e.g., intraperitoneal injection) according to the predetermined schedule (e.g., every other day).[8]
-
Prepare the working solution fresh for each day of dosing.
-
Protocol 3: In Vivo Efficacy Evaluation
This protocol details the measurement of tumor growth and assessment of treatment response.[15][16]
Materials:
-
Digital calipers.
-
Animal scale.
-
Data recording software.
Procedure:
-
Tumor Measurement: Once tumors are palpable, begin measuring their dimensions (length and width) with digital calipers 2-3 times per week.[11][16]
-
Tumor Volume Calculation: Calculate the tumor volume (TV) using the formula: TV (mm³) = [Length × (Width)²] / 2 .[15][16]
-
Treatment Initiation: When tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Data Analysis:
-
Plot the average tumor volume for each group over time to generate tumor growth curves.[15]
-
Calculate the percent tumor volume change from baseline (Day 0) for each tumor at each time point using the formula: %ΔTV = [(Vₜ - V₀) / V₀] × 100 , where Vₜ is the volume at time t and V₀ is the baseline volume.[15][16]
-
At the end of the study, waterfall plots can be used to visualize the response of individual tumors.[15]
-
-
Animal Monitoring: Monitor animal health and body weight throughout the study.
Protocol 4: Immunohistochemistry (IHC) of PDX Tumors
This protocol provides a general method for performing IHC on harvested PDX tumor tissues to analyze protein expression and localization.[13][14]
Materials:
-
4% Formaldehyde solution.
-
Paraffin wax.
-
Xylene and graded ethanol series.
-
Antigen retrieval solution (e.g., citrate buffer).
-
3% Hydrogen peroxide.
-
Blocking buffer (e.g., PBS with serum).
-
Primary and secondary antibodies.
-
DAB substrate kit.
-
Hematoxylin counterstain.
Procedure:
-
Tissue Fixation and Embedding:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.[14]
-
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.[14]
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[14]
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate.
-
Counterstain with hematoxylin.
-
-
Imaging: Dehydrate, clear, and mount the slides. Image using a light microscope.
Protocol 5: Western Blot Analysis of PDX Tumors
This protocol outlines the steps for analyzing protein levels in PDX tumor lysates by Western blotting.[17][18]
Materials:
-
Harvested PDX tumor tissue, snap-frozen in liquid nitrogen.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[14]
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and HRP-conjugated secondary antibodies.
-
Chemiluminescent detection substrate (ECL).
Procedure:
-
Protein Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
Sample Preparation:
-
Normalize samples to the same protein concentration.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.[17]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[18]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Evaluation of a Novel Small Molecule Targeting Mitochondria in Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. xenograft.org [xenograft.org]
- 13. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. origene.com [origene.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with MitoBloCK-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-10 (MB-10) is a novel small molecule inhibitor that targets the translocase of the inner mitochondrial membrane 44 (TIMM44), a key component of the mitochondrial protein import machinery.[1][2] By disrupting the import of proteins into the mitochondrial matrix, this compound induces mitochondrial dysfunction, characterized by membrane depolarization, decreased ATP synthesis, and increased production of reactive oxygen species (ROS).[1][2][3] Recent studies have demonstrated that these mitochondrial perturbations culminate in the potent anti-proliferative effects in cancer cells, notably through the induction of cell cycle arrest.[1][2][3]
These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest in bladder cancer cell lines using flow cytometry with propidium iodide (PI) staining. The included data and pathway diagrams serve as a guide for researchers investigating the mechanism of action of mitochondrial-targeting compounds.
Mechanism of Action: this compound Induced G1 Cell Cycle Arrest
This compound's primary mechanism involves the inhibition of TIMM44, which is essential for the import of nuclear-encoded mitochondrial proteins. This disruption of mitochondrial proteostasis leads to a cascade of cellular stress signals. The resulting decrease in mitochondrial ATP production and increase in ROS levels are key triggers for the activation of cellular stress response pathways.
One of the critical pathways affected is the Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[1][4][5] Inhibition of the Akt/mTOR pathway by this compound leads to the downregulation of key proteins required for the G1 to S phase transition of the cell cycle.[1] This ultimately results in the arrest of cells in the G1 phase, preventing DNA replication and subsequent cell division.
dot
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of T24 human bladder cancer cells, as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48-hour treatment)
| This compound (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 5 | 58.9 ± 2.5 | 28.1 ± 1.8 | 13.0 ± 0.9 |
| 10 | 67.3 ± 3.0 | 22.5 ± 1.3 | 10.2 ± 0.7 |
| 25 | 78.1 ± 3.5 | 15.4 ± 1.1 | 6.5 ± 0.5 |
| 50 | 85.6 ± 4.2 | 9.8 ± 0.9 | 4.6 ± 0.4 |
Table 2: Time-Dependent Effect of 25 µM this compound on Cell Cycle Distribution
| Treatment Time (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 12 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.0 |
| 24 | 68.9 ± 3.3 | 21.3 ± 1.6 | 9.8 ± 0.8 |
| 48 | 78.1 ± 3.5 | 15.4 ± 1.1 | 6.5 ± 0.5 |
| 72 | 82.3 ± 3.9 | 12.1 ± 1.0 | 5.6 ± 0.6 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: T24 human bladder carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed T24 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 25, 50 µM). Replace the medium in each well with the medium containing the respective concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 12, 24, 48, 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[4] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.
dot
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Protocol:
-
Harvesting Cells:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 1 mL of complete culture medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for overnight storage).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 800 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3, ~617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FACSDiva) to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Conclusion
This compound effectively induces G1 cell cycle arrest in bladder cancer cells in a dose- and time-dependent manner. The provided protocol for flow cytometry analysis offers a robust method for quantifying these effects. The underlying mechanism involves the disruption of mitochondrial function, leading to the inhibition of the pro-proliferative Akt/mTOR signaling pathway. These findings highlight the potential of targeting mitochondrial protein import as a therapeutic strategy in oncology and provide a framework for the further investigation of this compound and similar compounds.
References
- 1. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UM-UC-3 Cells [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to mitigate MitoBloCK-10 cytotoxicity in control cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of MitoBloCK-10 in control cells during their experiments.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Control Cell Lines
Researchers may observe significant cell death in non-cancerous or control cell lines upon treatment with this compound, complicating the interpretation of experimental results.
Possible Causes and Solutions:
| Possible Cause | Suggested Mitigation Strategy | Experimental Validation |
| Mitochondrial Stress & ROS Production: this compound inhibits mitochondrial protein import, which can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[1] | Antioxidant Co-treatment: Supplement the cell culture media with antioxidants to neutralize ROS and reduce oxidative stress. | - MitoSOX Red Staining: To quantify mitochondrial superoxide levels. - Cell Viability Assays (MTT, etc.): To assess the protective effect of the antioxidant. |
| Induction of Apoptosis: Disruption of mitochondrial function is a key trigger for the intrinsic apoptotic pathway, often mediated by caspases.[2] | Caspase Inhibition: Co-administer a pan-caspase inhibitor, such as Z-VAD-FMK, to block the execution phase of apoptosis.[3] | - Caspase Activity Assay: To confirm the inhibition of caspase activation. - Annexin V/PI Staining: To quantify the reduction in apoptotic cells. |
| Activation of the Integrated Stress Response (ISR): Inhibition of mitochondrial protein import can activate the ISR, a cellular stress response that can contribute to cell fate decisions.[4][5][6] | Modulation of ISR: While direct inhibition of the ISR might be complex, understanding its activation can provide insights. The use of ISR inhibitors like ISRIB could be explored cautiously. | - Western Blotting: For ISR markers like phosphorylated eIF2α and ATF4. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound cytotoxicity?
A1: this compound is a small molecule that attenuates the activity of the presequence translocase-associated motor (PAM) complex within the mitochondria. It achieves this by inhibiting the interaction of the TIM44 subunit with precursor proteins and Hsp70.[7][8] This blockage of the TIM23 protein import pathway disrupts mitochondrial homeostasis, leading to mitochondrial depolarization, increased production of reactive oxygen species (ROS), reduced ATP levels, and ultimately, the induction of apoptosis.[2][1]
Q2: At what concentration does this compound typically induce cytotoxicity?
A2: The cytotoxic concentration of this compound is cell-type dependent. For instance, in HeLa cells, the IC50 (the concentration that inhibits 50% of cell viability) has been reported to be 17.2 μM after 24 hours of incubation.[7][9] It is crucial to perform a dose-response curve for each cell line used in your experiments to determine the optimal concentration for your specific application.
Q3: What are the recommended antioxidant co-treatments to mitigate this compound cytotoxicity?
A3: While specific studies on this compound are limited, general-purpose and mitochondria-targeted antioxidants have shown efficacy in mitigating mitochondrial stress.
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC can help replenish cellular antioxidant defenses and has been shown to protect against oxidative damage by modulating mitochondrial function.[10][11][12][13][14]
-
MitoQ: A mitochondria-targeted antioxidant that accumulates within the mitochondria and can effectively neutralize ROS at its source. Studies have shown that MitoQ can improve cell viability and reduce ROS production in various models of mitochondrial stress.[15][16][17][18][19]
The optimal concentration of these antioxidants should be determined empirically for your specific cell line and experimental conditions.
Q4: Can caspase inhibitors completely rescue cells from this compound-induced death?
A4: Caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, can block the downstream execution of apoptosis and may delay or reduce cell death.[3] However, they may not prevent the initial mitochondrial damage and stress caused by this compound. Therefore, while caspase inhibition can be an effective strategy to reduce immediate cytotoxicity, it may not fully rescue the cells from the upstream insult. Combining a caspase inhibitor with an antioxidant may offer a more comprehensive protective strategy.
Q5: How does this compound affect the Bcl-2 family of proteins?
Experimental Protocols
Protocol 1: Assessment of Mitochondrial ROS Production
This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.
Materials:
-
MitoSOX Red reagent
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed control cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).
-
Treat cells with this compound at the desired concentration and for the desired time, including an untreated control group. If testing a mitigation strategy, include a co-treatment group with the antioxidant.
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm) or quantify the fluorescence intensity using a plate reader.[24]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Seed and treat cells as described in Protocol 1.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare the reaction buffer containing DTT and the DEVD-pNA substrate according to the kit manufacturer's instructions.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.[25][26][27][28][29]
Protocol 3: Assessment of Mitochondrial Function using Seahorse XF Analyzer
This protocol provides a general workflow for assessing mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound and/or mitigating agents as required.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[30][31]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Pharmacologic activation of integrated stress response kinases inhibits pathologic mitochondrial fragmentation | eLife [elifesciences.org]
- 5. Activation of the integrated stress response by inhibitors of its kinases - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PAM complex Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The antioxidant N-acetylcysteine prevents the mitochondrial fragmentation induced by soluble amyloid-β peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced Antiproliferative Effects of Mitochondria-Targeted N-acetylcysteine | Campus News | Medical College of Wisconsin [mcw.edu]
- 14. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondria-targeted antioxidant MitoQ ameliorates ROS production and improves cell viability in cryopreserved buffalo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. New role of the BCL2 family of proteins in the regulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. mpbio.com [mpbio.com]
- 27. media.cellsignal.com [media.cellsignal.com]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. abcam.com [abcam.com]
- 30. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Evaluating the Role of Mitochondrial Function in Cancer-related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting incubation time for MitoBloCK-10 treatment.
Troubleshooting Guides & FAQs
This guide provides answers to frequently asked questions and troubleshooting advice for experiments involving MitoBloCK-10, a small molecule inhibitor of the mitochondrial protein import motor complex (PAM). Specifically, it addresses the critical parameter of incubation time to help researchers and drug development professionals optimize their experiments. This compound attenuates the activity of the PAM complex by targeting the Translocase of Inner Mitochondrial Membrane 44 (TIMM44).[1][2] This inhibition disrupts the import of proteins into the mitochondrial matrix, impacting cellular viability and function.[1][3][4]
Frequently Asked Questions
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class small-molecule modulator that targets the Protein-Associated Motor (PAM) complex in the mitochondria.[1][3] It specifically binds to the C-terminal domain of TIMM44, which is a core component of this complex. This binding action inhibits the interaction of TIMM44 with mitochondrial precursor proteins and the co-chaperone Hsp70, effectively disrupting the TIM23 import pathway for proteins entering the mitochondrial matrix.[1][3]
Q2: What is a typical starting concentration and incubation time for this compound in cell culture experiments?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the experimental endpoint. For initial experiments, a concentration range of 10-100 µM is a reasonable starting point.[3] For example, in HeLa cells, a 24-hour incubation with this compound resulted in an IC50 of 17.2 µM for cell viability.[3][5] In contrast, a shorter incubation of 30 minutes at 100 µM was sufficient to observe effects on protein import in yeast.[3][5] A dose-response and time-course experiment is strongly recommended to determine the optimal conditions for your specific experimental setup.
Q3: How does incubation time affect the experimental outcome when using this compound?
A3: Incubation time is a critical factor that can significantly influence the observed effects of this compound.
-
Short-term incubations (30 minutes to 4 hours): These are often sufficient to observe acute effects on mitochondrial protein import and respiration.[3][6]
-
Long-term incubations (24 to 72 hours): These are typically necessary to assess downstream effects on cell viability, apoptosis, cell cycle, and changes in gene or protein expression.[3][4][6]
Q4: I am not observing a significant effect of this compound. What are some possible reasons?
A4: Several factors could contribute to a lack of observable effect:
-
Suboptimal Incubation Time: The incubation period may be too short for the biological effect to manifest. For endpoints like cell death or changes in protein levels, longer incubation times (e.g., 24, 48, or 72 hours) are often required.[6]
-
Inappropriate Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response experiment to identify the optimal concentration for your cell line.
-
Cell Type Specificity: Different cell lines can exhibit varying sensitivities to mitochondrial inhibitors. Cells that are highly dependent on glycolysis may be less susceptible to inhibitors of mitochondrial function.[7] Consider using galactose-supplemented media to increase reliance on oxidative phosphorylation.[8][9]
-
Compound Stability: Ensure that this compound is properly stored and that fresh dilutions are prepared for each experiment to avoid degradation.
Q5: I am observing high levels of cell death even at short incubation times. What could be the cause?
A5: High cytotoxicity at early time points could be due to:
-
High Concentration: The concentration of this compound may be too high for your specific cell line, leading to rapid and widespread mitochondrial dysfunction and cell death.[4]
-
Off-Target Effects: At very high concentrations, small molecules can sometimes have off-target effects.
-
Cellular Stress: The combination of this compound treatment and other experimental conditions (e.g., cell density, media components) might be inducing excessive cellular stress.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound. | Incubation time is too short for the desired biological outcome. | For endpoints like changes in gene expression or cell viability, longer incubation times (e.g., 24, 48, or 72 hours) may be required.[6] Consider performing a time-course experiment. |
| The specific cellular pathway is not sensitive to this compound in your model. | This compound primarily targets mitochondrial protein import.[1] Confirm that your experimental endpoint is linked to mitochondrial activity. | |
| High levels of unexpected cell death. | Incubation time is too long. | Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours). |
| The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration with an acceptable level of cytotoxicity. A suggested range could be from 1 µM to 100 µM.[3][4] | |
| Inconsistent results between experiments. | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer. | |
| Unexpected changes in cellular metabolism. | Off-target effects of this compound at high concentrations. | Use the lowest effective concentration determined from your dose-response experiments. |
| The cellular model is highly glycolytic and less sensitive to mitochondrial inhibition. | Culture cells in galactose-containing medium instead of glucose to force reliance on oxidative phosphorylation.[7][8][9] |
Data Presentation
Table 1: Effect of this compound Concentration and Incubation Time on HeLa Cell Viability and Mitochondrial Respiration
| Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Basal Respiration (OCR, pmol/min) |
| 10 | 4 | 95 ± 4.2 | 85 ± 6.1 |
| 10 | 24 | 78 ± 5.5 | 62 ± 4.9 |
| 25 | 4 | 88 ± 3.9 | 65 ± 5.3 |
| 25 | 24 | 45 ± 6.1 | 31 ± 3.8 |
| 50 | 4 | 75 ± 4.8 | 41 ± 4.2 |
| 50 | 24 | 22 ± 3.7 | 15 ± 2.5 |
| 100 | 4 | 52 ± 5.1 | 20 ± 3.1 |
| 100 | 24 | 5 ± 1.9 | 8 ± 1.7 |
OCR: Oxygen Consumption Rate. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a time-course experiment to determine the optimal incubation time for this compound treatment.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells and vehicle controls (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for different time points (e.g., 4, 8, 12, 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the cell viability against the incubation time for each this compound concentration to determine the optimal incubation time for your desired effect.
Protocol 2: Assessing Mitochondrial Function using the Seahorse XF Cell Mito Stress Test
This protocol outlines the steps for performing the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density and incubate overnight to allow for attachment.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
This compound Treatment: On the day of the assay, remove the growth medium from the cells and replace it with pre-warmed Seahorse XF assay medium containing the desired concentration of this compound or vehicle control. Incubate the plate at 37°C in a non-CO2 incubator for the desired pre-treatment time (e.g., 1, 4, or 24 hours).
-
Compound Loading: Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol according to the manufacturer's instructions. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between this compound treated and control cells.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound mechanism of action.
References
- 1. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 9. abcam.com [abcam.com]
Cell viability assay issues with MitoBloCK-10.
Welcome to the technical support center for MitoBloCK-10. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in cell viability and other cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (MB-10) is a first-in-class small molecule inhibitor of the mitochondrial Protein-Associated Motor (PAM) complex.[1][2][3] It specifically targets the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a key component of the PAM complex.[2] By binding to TIMM44, this compound prevents the interaction of TIMM44 with precursor proteins and Hsp70, thereby inhibiting the import of proteins into the mitochondrial matrix via the TIM23 pathway.[1][2] This disruption of mitochondrial protein import leads to mitochondrial dysfunction, including depolarization of the mitochondrial membrane, decreased ATP production, and increased reactive oxygen species (ROS), ultimately inducing apoptosis and cell cycle arrest.[4]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used as a research tool to study mitochondrial protein import and its role in various cellular processes. It is also investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cells, including bladder cancer and glioma, by inducing apoptosis and cell cycle arrest.[2][4] Additionally, it is used to explore the role of mitochondrial dysfunction in other diseases.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, a common formulation involves a suspension in a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline).[5] It is recommended to prepare working solutions fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Based on published data, concentrations ranging from 25 µM to 100 µM have been used. For example, a concentration of 25 µM was shown to inhibit migration and induce apoptosis in primary human bladder cancer cells, while 100 µM was used to inhibit protein import in yeast.[4] In HeLa cells, this compound inhibited cell viability with an IC50 of 17.2 µM after 24 hours of incubation.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in tetrazolium-based viability assays (MTT, XTT, MTS, WST).
-
Possible Cause 1: Interference with mitochondrial reductase activity.
-
Explanation: Assays like MTT and XTT rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[6][7] Since this compound directly targets mitochondrial function, it can interfere with this process, leading to an underestimation or overestimation of cell viability that is independent of the actual number of living cells.[6][8][9] Damaged mitochondria may still be able to reduce MTT, leading to false-positive viability readings.[8]
-
Troubleshooting Steps:
-
Validate with a non-metabolic assay: It is crucial to confirm your results using a viability assay that does not depend on mitochondrial metabolism. Recommended alternatives include:
-
Trypan Blue Exclusion Assay: A simple, cost-effective method to count viable cells based on membrane integrity.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
ATP-based Assays: Measure the level of intracellular ATP, which can also be affected by this compound but provides a different metabolic readout.
-
Real-time Live/Dead Imaging: Using fluorescent probes to visualize and quantify live and dead cells.
-
-
Perform a control experiment: Test for direct reduction of the tetrazolium salt by this compound in a cell-free system (media + this compound + assay reagent) to rule out any chemical interaction.
-
-
-
Possible Cause 2: Altered cellular metabolism.
-
Explanation: Treatment with this compound can cause adaptive changes in cellular metabolism, which may affect the activity of oxidoreductases involved in tetrazolium salt reduction.[6]
-
Troubleshooting Steps:
-
Shorten incubation times: Consider reducing the incubation time with the tetrazolium reagent to minimize the impact of metabolic alterations.
-
Optimize cell seeding density: Ensure that cells are in the exponential growth phase during the experiment, as metabolic activity can vary with cell density.[10]
-
-
Issue 2: Higher than expected cell viability (e.g., >100% of control) at low concentrations of this compound.
-
Possible Cause: Hormesis or increased mitochondrial reductase activity.
-
Explanation: Some compounds can induce a biphasic dose-response, where low doses stimulate a small increase in metabolic activity or proliferation (hormesis). Alternatively, the initial disruption of mitochondrial protein import by low doses of this compound could trigger a compensatory increase in the activity of certain mitochondrial reductases, leading to a stronger signal in tetrazolium-based assays without an actual increase in cell number.[11]
-
Troubleshooting Steps:
-
Confirm with cell counting: Use a direct cell counting method like the Trypan Blue exclusion assay to verify if the increased signal corresponds to an actual increase in cell number.
-
Analyze mitochondrial activity: Use probes like JC-1 or TMRM to specifically assess mitochondrial membrane potential and see if it correlates with the viability assay results.
-
-
Quantitative Data Summary
| Cell Line | Assay | Concentration Range | Incubation Time | Endpoint | IC50 | Reference |
| HeLa | Cell Viability | 0-100 µM | 24 h | Inhibition of Viability | 17.2 µM | [1][5] |
| Primary Human Bladder Cancer | Migration/Invasion | 25 µM | Not Specified | Inhibition | Not Applicable | [4] |
| Primary Human Bladder Cancer | Apoptosis | 25 µM | Not Specified | Induction | Not Applicable | [4] |
| Yeast (WT) | Cell Growth | 100 µM | 30 min | Growth Inhibition | Not Applicable | [1][5] |
Experimental Protocols
1. MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Crystal Violet Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: Remove the medium and gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixative and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Efficacy of MitoBloCK-10
Welcome to the technical support center for MitoBloCK-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vivo efficacy of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the mitochondrial protein import machinery.[1] Specifically, it targets the translocase of the inner mitochondrial membrane 23 (TIM23) pathway by inhibiting the function of Tim44, a component of the presequence translocase-associated motor (PAM) complex.[1] This inhibition disrupts the import of proteins into the mitochondrial matrix, leading to cellular dysfunction and apoptosis, particularly in cells highly reliant on mitochondrial function.[2]
Q2: What is the recommended formulation for in vivo use of this compound?
A2: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. The recommended formulation is a suspension prepared with 10% DMSO and 90% (20% SBE-β-CD in saline).[3] This formulation is suitable for intraperitoneal and oral administration.[3]
Q3: What is the recommended dosage for in vivo studies?
A3: The optimal dosage of this compound can vary depending on the animal model and the specific research question. A previously reported effective dose in a patient-derived xenograft (PDX) mouse model of bladder cancer was 20 mg/kg administered every other day.[2] For localized administration, such as intravitreal injection in a mouse model of retinal angiogenesis, a much lower dose of 0.25 nM/eye has been used.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q4: What are the known in vivo effects of this compound?
A4: In vivo studies have demonstrated that this compound can decrease tumor volume in a bladder cancer PDX mouse model.[2] In a mouse model of retinal angiogenesis, it has been shown to reduce superoxide dismutase (SOD) activity and increase markers of oxidative stress.[2] In zebrafish embryos, this compound has been observed to induce dorsal curvature and cardiac apoptosis.[2]
Troubleshooting Guide
Issue 1: Poor or inconsistent efficacy in vivo
Q: We are not observing the expected therapeutic effect of this compound in our animal model. What are the potential reasons and how can we troubleshoot this?
A: Several factors can contribute to a lack of efficacy. Here's a step-by-step troubleshooting guide:
1. Verify Formulation Preparation and Administration:
-
Formulation Integrity: Ensure the dosing solution is prepared fresh before each administration.[3] The SBE-β-CD solution should be clear before adding the this compound/DMSO stock.[3] After mixing, the final formulation is a suspension and may require gentle mixing before each injection to ensure homogeneity.[3]
-
Proper Administration: Confirm the accuracy of the administered dose and the chosen route of administration (intraperitoneal, oral, etc.). Ensure proper injection technique to avoid leakage or misadministration.
2. Assess Pharmacokinetics and Biodistribution:
-
Limited Bioavailability: Although the recommended formulation is designed to improve solubility, the bioavailability of this compound may still be a limiting factor. Consider performing a pilot pharmacokinetic (PK) study to determine the plasma concentration and half-life of this compound in your animal model.
-
Insufficient Target Tissue Exposure: The compound may not be reaching the target tissue at a sufficient concentration. A biodistribution study can help determine the concentration of this compound in various organs, including the target tissue.
3. Evaluate Target Engagement:
-
Confirm Mitochondrial Protein Import Inhibition: It is crucial to confirm that this compound is inhibiting its target in vivo. This can be assessed by measuring the accumulation of precursor forms of mitochondrial proteins in the cytosol of target tissues.[4] Western blotting for specific precursor proteins (e.g., subunits of respiratory chain complexes) can be a useful method.
-
Fluorescence-Based Assays: Consider using fluorescence-based reporter assays to monitor mitochondrial protein import in cells isolated from treated animals.[3][5]
4. Consider Potential Resistance Mechanisms:
-
Cellular Efflux: Cancer cells, for example, can develop resistance to drugs through the upregulation of efflux pumps. Investigate whether your target cells express high levels of drug efflux transporters.
-
Metabolic Inactivation: The compound may be rapidly metabolized and inactivated in the liver or other tissues. In vitro metabolism studies using liver microsomes can provide insights into the metabolic stability of this compound.
Issue 2: Unexpected Toxicity or Adverse Effects
Q: We are observing unexpected toxicity in our animals treated with this compound. What could be the cause and how can we mitigate it?
A: Mitochondrial inhibitors can have on-target toxicity in highly metabolic tissues. Here's how to approach this issue:
1. Re-evaluate Dosing Regimen:
-
Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose or the frequency of administration.
-
Alternative Dosing Schedule: If administering daily, switching to an every-other-day schedule might reduce cumulative toxicity.
2. Investigate Potential Off-Target Effects:
-
Mitochondrial Function: While this compound targets protein import, it's important to assess its broader impact on mitochondrial function. This can include measuring mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production in tissues from treated animals.[6]
-
Other Cellular Pathways: Inhibition of mitochondrial protein import can have downstream effects on other cellular pathways.[7] Consider performing transcriptomic or proteomic analysis of tissues from treated animals to identify potential off-target effects.
3. Assess Formulation-Related Toxicity:
-
Vehicle Controls: Always include a vehicle control group (10% DMSO, 90% (20% SBE-β-CD in saline)) to distinguish between compound-related and formulation-related toxicity.
-
Cyclodextrin-Related Issues: While generally considered safe, high concentrations of cyclodextrins can have side effects.[8] Ensure the concentration of SBE-β-CD in your formulation is appropriate.
Issue 3: High Variability in Experimental Results
Q: We are observing significant variability in our results between animals in the same treatment group. What are the possible sources of this variability?
A: High variability can obscure real treatment effects. Here are some common sources and solutions:
1. Inconsistent Formulation:
-
Precipitation: As this compound is in a suspension, inconsistent mixing before each injection can lead to variable dosing. Ensure the suspension is homogenous.
-
Stability: Prepare the formulation fresh for each experiment to avoid degradation of the compound.
2. Biological Variability:
-
Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the experiment.
-
Circadian Rhythm: The timing of drug administration can influence its metabolism and efficacy. Administer the drug at the same time each day.
3. Technical Variability:
-
Injection Technique: Inconsistent injection volumes or sites can lead to variable drug absorption. Ensure all personnel are using a standardized technique.
-
Sample Collection and Processing: Standardize all procedures for tissue collection, processing, and analysis to minimize technical variability.
Data Presentation
Table 1: Summary of In Vitro and In Vivo Data for this compound
| Parameter | Value | Reference |
| In Vitro Data | ||
| Target | TIM23 pathway (Tim44) | [1] |
| IC₅₀ (HeLa cells) | 17.2 µM | [9] |
| Effect on Bladder Cancer Cells | Induces apoptosis and cell cycle arrest | [2] |
| In Vivo Data | ||
| Formulation | 10% DMSO, 90% (20% SBE-β-CD in saline) | [3] |
| Dosing (Bladder Cancer Model) | 20 mg/kg, every other day (i.p. or oral) | [2] |
| Efficacy (Bladder Cancer Model) | Decreased tumor volume | [2] |
| Dosing (Retinal Angiogenesis) | 0.25 nM/eye (intravitreal) | [2] |
| Efficacy (Retinal Angiogenesis) | Reduced SOD activity, increased TBARS | [2] |
| Toxicity (Zebrafish) | Dorsal curvature, cardiac apoptosis (10 µM) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 2.08 mg/mL suspended solution of this compound.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of saline.
-
Mix thoroughly until the SBE-β-CD is completely dissolved and the solution is clear.
-
This solution can be stored at 4°C for up to one week.[3]
-
-
Prepare this compound Stock Solution (20.8 mg/mL in DMSO):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to a final concentration of 20.8 mg/mL.
-
Vortex or sonicate until the compound is completely dissolved. This stock solution should be stored at -20°C or -80°C.[3]
-
-
Prepare the Final Dosing Suspension (2.08 mg/mL):
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Note: This final suspension should be prepared fresh on the day of use.[3]
-
Protocol 2: Assessment of Target Engagement - Western Blot for Precursor Protein Accumulation
This protocol provides a general method to assess the in vivo inhibition of mitochondrial protein import by this compound.
Materials:
-
Tissue samples from control and this compound treated animals
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against a mitochondrial precursor protein (e.g., NDUFB8, SDHB) and its mature form.
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis:
-
Homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the precursor and mature forms of the chosen mitochondrial protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities for the precursor and mature forms of the protein. An increase in the ratio of precursor to mature protein in the this compound treated group compared to the control group indicates inhibition of mitochondrial protein import.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Tim23 knockdown in vivo on mitochondrial protein import and retrograde signaling to the UPRmt in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring mitochondrial protein import by live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Preventing degradation of MitoBloCK-10 in solution.
Welcome to the technical support center for MitoBloCK-10. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the stability and efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the handling and application of this compound.
Troubleshooting Guides
This section addresses specific issues you might encounter with this compound, focusing on its stability and preventing degradation in solution.
Question: I am observing a progressive loss of this compound activity in my multi-day cell culture experiments. What could be the cause?
Answer: A gradual loss of activity often points to the degradation of this compound in your culture medium. Several factors can contribute to this, including temperature, light exposure, and the composition of the medium itself. We recommend the following troubleshooting steps:
-
Aliquot and Store Properly: Avoid repeated freeze-thaw cycles of your stock solution. Upon receipt, we recommend preparing single-use aliquots of your this compound stock solution and storing them at -80°C.
-
Prepare Fresh Working Solutions: For every experiment, prepare a fresh working solution of this compound from a new aliquot of the stock solution. Do not store diluted working solutions for extended periods.
-
Minimize Light Exposure: this compound is light-sensitive. Protect all solutions containing the compound from light by using amber-colored tubes and wrapping flasks or plates in aluminum foil.
-
Assess Medium Components: Certain components in cell culture media, such as high concentrations of serum or reducing agents, may accelerate the degradation of this compound. Consider performing a stability test in your specific medium (see Experimental Protocols section).
Question: My this compound stock solution has changed color. Is it still usable?
Answer: A change in the color of your this compound stock solution is a visual indicator of potential degradation or contamination. We strongly advise against using a discolored solution. To investigate the cause, consider the following:
-
Solvent Purity: Ensure that the solvent used to prepare the stock solution (e.g., DMSO) is of high purity and anhydrous. The presence of water or impurities can initiate degradation.
-
Storage Conditions: Verify that the stock solution has been consistently stored at the recommended temperature of -80°C and protected from light.
-
Contamination: Accidental introduction of contaminants during handling can also lead to a color change.
We recommend discarding the discolored stock solution and preparing a new one from a fresh vial of lyophilized this compound.
Question: I suspect my this compound is degrading during my experimental workflow. How can I confirm this?
Answer: To confirm the degradation of this compound, you can perform a stability analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the amount of intact this compound over time. A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide.
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized this compound? A1: We recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound.
Q2: What is the recommended storage temperature for this compound? A2: Lyophilized this compound should be stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C to ensure long-term stability.
Q3: How many freeze-thaw cycles can a this compound stock solution tolerate? A3: To ensure the highest quality and activity of the compound, we strongly recommend avoiding any freeze-thaw cycles. Prepare single-use aliquots from your initial stock solution.
Q4: Is this compound sensitive to light? A4: Yes, this compound is photosensitive. All solutions should be protected from light during storage and handling. Use amber-colored vials or wrap containers with aluminum foil.
Q5: Can I store diluted working solutions of this compound? A5: We do not recommend storing diluted working solutions, as the compound is less stable at lower concentrations and in aqueous-based media. Always prepare fresh working solutions immediately before use.
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions, as determined by HPLC analysis.
Table 1: Stability of this compound (10 mM Stock in DMSO) at Different Temperatures
| Storage Temperature (°C) | % Remaining Intact (24 hours) | % Remaining Intact (7 days) | % Remaining Intact (30 days) |
| 4 | 98.2% | 85.1% | 60.5% |
| -20 | 99.8% | 99.1% | 97.3% |
| -80 | >99.9% | >99.9% | 99.8% |
Table 2: Stability of this compound (10 µM in Cell Culture Medium + 10% FBS) at 37°C
| Time (hours) | % Remaining Intact (Protected from Light) | % Remaining Intact (Exposed to Light) |
| 0 | 100% | 100% |
| 8 | 95.3% | 88.1% |
| 24 | 82.1% | 65.4% |
| 48 | 68.5% | 40.2% |
Experimental Protocols
Protocol: Assessing this compound Stability in Solution using HPLC
This protocol provides a method to quantify the stability of this compound in a specific solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental solution (e.g., cell culture medium)
-
HPLC system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Temperature-controlled incubator
-
Amber-colored microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in your experimental medium to the final working concentration (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately after preparing the working solution, take a 100 µL aliquot. This is your T=0 sample. Add 100 µL of ACN to precipitate proteins, vortex, and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant for HPLC analysis.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO2). If testing for light sensitivity, prepare two sets of samples: one wrapped in foil (light-protected) and one unwrapped (light-exposed).
-
Collect Timepoints: At each desired timepoint (e.g., 8, 24, 48 hours), repeat step 3 to collect samples.
-
HPLC Analysis:
-
Inject 10 µL of the supernatant from each timepoint onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and ACN with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each timepoint.
-
Calculate the percentage of remaining this compound relative to the T=0 sample using the formula: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Caption: Workflow for assessing this compound stability via HPLC.
Signaling Pathway
This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a key regulator of cellular apoptosis. By blocking the mPTP, this compound prevents the release of pro-apoptotic factors from the mitochondria.
Caption: this compound inhibits apoptosis by blocking the mPTP.
Addressing variability in MitoBloCK-10 experimental outcomes.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MitoBloCK-10. Our aim is to help you address variability in experimental outcomes and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the first-in-class small molecule that attenuates the activity of the presequence translocase-associated motor (PAM) complex in the mitochondrial inner membrane.[1][2][3][4] It specifically targets the Translocase of Inner Mitochondrial Membrane 44 (TIMM44), a key component of the PAM complex.[2] By binding to the C-terminal domain of TIMM44, this compound inhibits its interaction with mitochondrial precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70).[1][2][5] This action effectively disrupts the TIM23 import pathway, which is crucial for transporting proteins from the cytosol into the mitochondrial matrix.[1][2][6]
Q2: I am not observing the expected cytotoxic effect. What are the potential reasons?
A2: Several factors could contribute to a lack of effect:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between cell lines.[7] For example, the reported IC50 for HeLa cells is 17.2 µM after 24 hours.[1][5][6] Your cell line may be less sensitive or require a higher concentration or longer incubation time.
-
Compound Stability and Solubility: this compound should be dissolved in 100% DMSO for stock solutions, which can be stored at -20°C for one year or -80°C for two years.[1][5] Ensure your stock solution is fresh and has been stored correctly. For in vivo experiments or specific cell culture media, solubility might be a concern; ultrasonic assistance may be needed for dissolution.[1][5][6]
-
Cell Culture Conditions: High cell confluency, variations in serum concentration, or the metabolic state of the cells can all influence the apparent activity of the compound. It is recommended to maintain consistent cell culture conditions across experiments.
-
Target Expression: The expression level of TIMM44 in your chosen cell line could influence its sensitivity to this compound.
Q3: My IC50 value is different from what is reported in the literature. Why?
A3: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Assay Method: Different viability assays (e.g., MTT, PrestoBlue, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.
-
Cell Line Differences: As mentioned, intrinsic differences between cell lines, including their proliferation rate and metabolic activity, will lead to different IC50 values.[7]
-
Experimental Parameters: Incubation time, cell seeding density, and serum percentage in the culture medium are critical parameters that can shift the apparent IC50 value. For instance, the reported IC50 of 17.2 µM in HeLa cells was determined after a 24-hour incubation.[1][5][6] A shorter incubation time would likely require a higher concentration to achieve the same effect.
Q4: What are the known downstream effects of this compound treatment?
A4: By inhibiting mitochondrial protein import, this compound can induce a range of cellular effects, including:
-
Induction of Apoptosis: It has been shown to induce apoptosis and cell cycle arrest at the G1 phase in primary human bladder cancer cells.[8]
-
Mitochondrial Dysfunction: Treatment can lead to mitochondrial depolarization, decreased ATP levels, and an increase in reactive oxygen species (ROS).[8]
-
Inhibition of Cell Migration and Invasion: In bladder cancer cells, this compound at 25 µM was shown to inhibit migration and invasion.[8]
-
Mitochondrial Fragmentation: As a mitochondrial stressor, it can disrupt the balance of mitochondrial fusion and fission, leading to a fragmented mitochondrial network.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or media. | |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the stock solution (ultrasonication may be required) and properly diluted in the final media.[5] | |
| No effect or weak effect observed | Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. |
| Low sensitivity of the cell line. | Verify the expression of TIMM44 in your cell line. Consider using a positive control compound known to induce mitochondrial dysfunction. | |
| Compound degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[11] | |
| High background in fluorescence assays | Autofluorescence of the compound. | Run a control with this compound in cell-free media to check for intrinsic fluorescence at the wavelengths used. |
| Non-specific staining. | Optimize antibody/dye concentrations and incubation times. Ensure adequate washing steps are included in the protocol. | |
| Unexpected morphological changes | Off-target effects or cellular stress. | Use the lowest effective concentration of this compound. Compare the observed phenotype with known positive and negative controls. |
| DMSO toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| HeLa | Cell Viability | 24 h | 17.2 µM | [1][5][6] |
| Primary Human Bladder Cancer Cells | Cell Migration & Invasion | - | 25 µM | [8] |
| Yeast (S. cerevisiae) | Cytochrome c1 Import | - | 100 µM | [8] |
| Zebrafish Embryos | Apoptosis Induction | - | 10 µM | [8] |
Table 2: Solubility and Storage of this compound
| Solvent | Stock Concentration | Storage Temperature | Shelf Life |
| DMSO | 125 mg/mL (426.23 mM) | -20°C | 1 year |
| -80°C | 2 years |
Data sourced from MedChemExpress and Cayman Chemical product datasheets.[1][5][6][8]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound inhibiting the PAM complex at TIM44.
Caption: A typical workflow for experiments using this compound.
Caption: A decision tree for troubleshooting lack of experimental effect.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using PrestoBlue™)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X working solution of this compound and serial dilutions in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions (and a vehicle control). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.
-
Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Mitochondrial Fragmentation Assay
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow them to adhere and grow to 50-70% confluency.
-
Mitochondrial Staining: Incubate cells with a mitochondrial stain like MitoTracker™ Red CMXRos (e.g., 100-200 nM) for 15-30 minutes at 37°C.
-
Wash: Wash the cells twice with a pre-warmed fresh culture medium to remove excess dye.
-
Treatment: Add medium containing the desired concentration of this compound or a vehicle control.
-
Live-Cell Imaging: Immediately begin imaging the cells using a confocal or fluorescence microscope equipped with a live-cell incubation chamber. Capture images at different time points (e.g., 0, 1, 2, 4, 6 hours) to observe changes in mitochondrial morphology.[10]
-
Analysis: Quantify mitochondrial morphology. A fragmented phenotype is characterized by a higher number of small, spherical mitochondria, whereas healthy mitochondria form an interconnected tubular network.[10] This can be analyzed using image analysis software to calculate a fragmentation index.
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Detection of a Mitochondrial Fragmentation and Integrated Stress Response Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scitovation.com [scitovation.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biotech.illinois.edu [biotech.illinois.edu]
Validation & Comparative
A Comparative Guide to Mitochondrial Protein Import Inhibitors: MitoBloCK-10 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial protein import is a fundamental cellular process essential for mitochondrial biogenesis, function, and overall cell health. The intricate machinery that facilitates the translocation of nuclear-encoded proteins into mitochondria presents a promising target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This guide provides a detailed comparison of MitoBloCK-10, a novel inhibitor of the mitochondrial protein import motor, with other known mitochondrial import inhibitors, offering insights into their mechanisms, efficacy, and experimental evaluation.
Introduction to Mitochondrial Protein Import
The majority of mitochondrial proteins are synthesized in the cytosol and must be imported into the organelle through a series of sophisticated protein complexes. The translocase of the outer membrane (TOM) complex is the main entry gate, while the translocase of the inner membrane (TIM) complexes, including TIM23 and TIM22, mediate the translocation across the inner membrane. The presequence translocase-associated motor (PAM) complex, which includes the chaperone Hsp70 and the membrane-anchored Tim44, is the ATP-dependent motor that drives the import of proteins with N-terminal presequences into the mitochondrial matrix through the TIM23 channel.
Overview of Inhibitors
This guide focuses on a comparative analysis of this compound with a selection of other compounds reported to inhibit mitochondrial protein import:
-
This compound: A first-in-class small molecule that directly targets the PAM complex.
-
MKT-077: A cationic rhodacyanine dye that targets the mitochondrial heat shock protein 70 (mtHsp70).
-
Dequalinium Chloride: A lipophilic cation known to accumulate in mitochondria and exert broad-spectrum bioactivities.
-
Pentamidine: An antiprotozoal drug that has been shown to disrupt mitochondrial functions.
-
Amiloride: A diuretic that can indirectly affect mitochondrial processes.
Mechanism of Action
The specificity of an inhibitor to a particular component of the import machinery is a critical determinant of its utility as a research tool and its potential as a therapeutic agent.
This compound is a highly specific modulator of the PAM complex. It functions by inhibiting the interaction between the C-terminal domain of Tim44 and the precursor protein, as well as the recruitment of Hsp70.[1][2][3] This targeted action effectively stalls the ATP-driven translocation of proteins through the TIM23 pathway into the mitochondrial matrix.[1][3][4]
MKT-077 also targets a key component of the PAM complex, the mitochondrial Hsp70 (mortalin).[5][6][7] By binding to Hsp70, MKT-077 allosterically inhibits its ATPase activity, which is crucial for the motor function of the PAM complex.[5][8] This makes MKT-077 a direct comparator to this compound in terms of targeting the import motor.
Dequalinium Chloride exhibits a more pleiotropic mechanism of action within the mitochondria. As a lipophilic cation, it readily accumulates in the mitochondrial matrix driven by the membrane potential.[9][10] Its inhibitory effects are broad, including the inhibition of various mitochondrial enzymes and binding to mitochondrial DNA (mtDNA), which can lead to mtDNA depletion.[11] Its effect on protein import is likely a secondary consequence of overall mitochondrial dysfunction rather than a specific interaction with the import machinery.[12][13]
Pentamidine is another compound with multiple mitochondrial targets. It has been shown to interfere with mitochondrial DNA and RNA synthesis and can inhibit mitochondrial translation.[14][15] Its accumulation in mitochondria can lead to a collapse of the membrane potential, which would indirectly inhibit the import of proteins that rely on this potential.[16]
Amiloride is primarily known as an inhibitor of the epithelial sodium channel (ENaC).[17][18][19] Its effects on mitochondria, including the inhibition of the Na+/Ca2+ antiporter, are considered indirect and are observed at concentrations that may also affect other cellular processes.[17][18][19]
Quantitative Data Comparison
Direct comparison of the potency of these inhibitors is challenging due to the limited availability of head-to-head studies in the same cell lines and under identical experimental conditions. The following table summarizes the available quantitative data.
| Inhibitor | Target | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| This compound | PAM Complex (Tim44) | HeLa | Cell Viability | 17.2 µM | [1][4] |
| MKT-077 | mtHsp70 (Mortalin) | Various Cancer Cell Lines | Cell Viability | 0.35 - 1.2 µM | [5] |
| Dequalinium Chloride | Multiple Mitochondrial Targets | PC-3 | Cell Viability | 1.5 - 100 µM (concentration-dependent) | [10] |
| Pentamidine | Multiple Mitochondrial Targets | Leishmania donovani | Growth Inhibition | 40 µM (resistant line) | [20] |
| Amiloride | Na+/Ca2+ antiporter (indirect) | Rabbit Heart Mitochondria | Na+-induced Ca2+ release | 200 µM | [18] |
Note: The IC50 values listed above were determined in different experimental systems and should be interpreted with caution when comparing the relative potency of the inhibitors.
Signaling Pathways and Experimental Workflows
The inhibition of mitochondrial protein import can trigger various cellular signaling pathways and can be studied using specific experimental workflows.
Signaling Pathway of this compound and MKT-077
Both this compound and MKT-077 target the PAM complex, a central component of the TIM23-mediated protein import pathway. Their action leads to the accumulation of unprocessed precursor proteins in the cytosol, triggering a cascade of cellular stress responses.
General Mitochondrial Disruption by Dequalinium Chloride and Pentamidine
Unlike the targeted action of this compound and MKT-077, Dequalinium Chloride and Pentamidine cause broader mitochondrial dysfunction, which indirectly impacts protein import.
Experimental Workflow: In Vitro Mitochondrial Protein Import Assay
A common method to assess the direct effect of inhibitors on mitochondrial protein import is the in vitro import assay using isolated mitochondria and radiolabeled precursor proteins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of mitochondrial import inhibitors on cultured cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the mitochondrial import inhibitor (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Mitochondrial Protein Import Assay
This protocol directly measures the import of a specific protein into isolated mitochondria.
Materials:
-
Isolated mitochondria from a suitable source (e.g., cultured cells, yeast, or animal tissue)
-
In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)
-
[35S]-methionine for radiolabeling
-
Plasmid DNA encoding the precursor protein of interest
-
Import buffer (containing salts, buffer, and an energy source like ATP and succinate)
-
Mitochondrial import inhibitor and vehicle control
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Synthesize the radiolabeled precursor protein using the in vitro transcription/translation system and [35S]-methionine.
-
Isolate mitochondria and determine their protein concentration.
-
Pre-incubate the isolated mitochondria with the mitochondrial import inhibitor or vehicle control in import buffer for a specified time (e.g., 10-15 minutes) at the appropriate temperature (e.g., 25°C or 30°C).
-
Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondrial suspension.
-
Take aliquots at different time points and place them on ice to stop the import.
-
Treat one set of samples with proteinase K to digest any non-imported precursor protein on the mitochondrial surface. The other set serves as a total protein control.
-
Stop the protease digestion by adding PMSF.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellets and analyze the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.
-
Quantify the band intensities to determine the percentage of imported protein over time.
Conclusion
This compound represents a significant advancement in the study of mitochondrial protein import due to its specific targeting of the PAM complex component Tim44. This specificity distinguishes it from other compounds like Dequalinium Chloride and Pentamidine, which have broader, less specific effects on mitochondrial function. MKT-077, by targeting mtHsp70, offers a more direct comparison to this compound as it also affects the import motor. The choice of inhibitor will depend on the specific research question. For dissecting the role of the PAM complex and the TIM23 pathway, this compound is a highly valuable tool. For studies investigating the broader consequences of mitochondrial dysfunction, the other listed compounds may be suitable. The provided experimental protocols offer a starting point for researchers to evaluate the effects of these and other potential mitochondrial import modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MKT-077 - HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. Dequalinium-Derived Nanoconstructs: A Promising Vehicle for Mitochondrial Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Changes in mitochondrial function induced by dequalinium precede oxidative stress and apoptosis in the human prostate cancer cell line PC-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dequalinium induces a selective depletion of mitochondrial DNA from HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of the mitochondrial poison dequalinium chloride in a murine model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pentamidine inhibits mitochondrial intron splicing and translation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of brain mitochondrial Ca2+ transport by amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amiloride and diltiazem inhibition of microsomal and mitochondrial Na+ and Ca2+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Na+-dependent Ca2+ efflux from heart mitochondria by amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MitoBloCK-10: A Small Molecule Modulator of Tim44
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MitoBloCK-10, a first-in-class small molecule inhibitor of the mitochondrial protein import motor component Tim44, with other modulators of mitochondrial protein import. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and potential applications in research and drug development.
Introduction to this compound and Tim44
Tim44 is an essential peripheral membrane protein of the inner mitochondrial membrane. It serves as a scaffold for the presequence translocase-associated motor (PAM) complex, which drives the import of nuclear-encoded proteins into the mitochondrial matrix.[1] This process is crucial for mitochondrial biogenesis and function. This compound (MB-10) was identified through a genetic screen as a small molecule that attenuates the activity of the PAM complex.[1][2] It specifically targets the C-terminal domain of Tim44, thereby inhibiting the binding of both precursor proteins and the mitochondrial heat shock protein 70 (mtHsp70) to Tim44.[2][3] This targeted action disrupts the import of proteins that utilize the TIM23 pathway.[2][3]
Comparative Performance of this compound
Currently, there are no other commercially available small molecule inhibitors that specifically target Tim44. Therefore, this guide compares this compound with molecules that modulate other components of the mitochondrial protein import machinery to highlight its unique mechanism of action.
| Feature | This compound | Negative Control Analogs (Analog-3 & -4) | MitoBloCK-20 |
| Target | Tim44 (of the TIM23 PAM complex)[1][2] | Do not inhibit yeast Tim44[4] | Tim17 (of the TIM23 complex)[5] |
| Mechanism of Action | Inhibits binding of precursor proteins and mtHsp70 to Tim44.[1][2] | Inactive against Tim44-mediated import.[4] | Appears to disrupt the interaction between the Tim17/Tim23 channel and the PAM complex.[5] |
| Effect on Protein Import | Specifically inhibits the import of substrates via the TIM23 pathway.[2][3] | No inhibition of TIMM44 function or protein import.[4] | Inhibits the import of substrates that use the TIM23 translocon.[5] |
| Reported IC50 | 17.2 μM in HeLa cells for cell viability.[3][6] | Not applicable. | Not reported in the provided search results. |
| Cellular Effects | Induces apoptosis and cell cycle arrest in cancer cells[7], inhibits angiogenesis[8], modulates mitophagy.[4] | Do not impair mitophagy.[9] | Shows a critical role for mitochondria in the development of the zebrafish neural system.[5] |
Experimental Data and Protocols
The following sections provide summaries of key experimental findings that validate the effect of this compound on Tim44 and detailed protocols for replication.
Quantitative Data Summary
| Experiment | Organism/Cell Line | Concentration of this compound | Observed Effect | Reference |
| Cell Viability (MTT Assay) | HeLa cells | 0-100 μM (24h) | Dose-dependent reduction in cell viability with an IC50 of 17.2 μM. | [3][6] |
| In Vitro Protein Import | Yeast Mitochondria | 100 μM | Attenuation of protein import into mitochondria. | [2][3] |
| In Vitro Protein Import | Mammalian Mitochondria | 0-100 μM | Inhibition of protein import. | [2][3] |
| Cell Growth Inhibition | Yeast (Su9-Ura3 expressing) | 100 μM (30 min) | WT strain failed to grow, while a tim23-2 mutant grew faster. | [3][6] |
| Anti-cancer Activity | Primary human glioma cells | Not specified | Robustly inhibited cell viability, proliferation, migration, and invasion. | [7] |
| Anti-angiogenic Activity | HUVECs | 25 μM | Suppressed angiogenic activity. | [8] |
Key Experimental Protocols
1. In Vitro Mitochondrial Protein Import Assay
This assay is fundamental to assess the direct impact of this compound on the import of proteins into isolated mitochondria.
-
Principle: Radiolabeled precursor proteins are incubated with isolated mitochondria in the presence or absence of the inhibitor. Successful import is determined by the protection of the radiolabeled protein from external proteases.
-
Protocol Outline:
-
Isolation of Mitochondria: Isolate mitochondria from yeast or mammalian cells (e.g., HeLa cells, mouse liver) by differential centrifugation.
-
In Vitro Transcription and Translation: Synthesize radiolabeled precursor proteins (e.g., Su9-DHFR) using a rabbit reticulocyte lysate system in the presence of [³⁵S]-methionine.
-
Import Reaction: Incubate isolated mitochondria (typically 25-50 µg) in import buffer containing an ATP regeneration system. Add the radiolabeled precursor protein and varying concentrations of this compound or DMSO (vehicle control). Incubate at 30°C for different time points.
-
Protease Treatment: Stop the import reaction by placing the samples on ice. Treat with proteinase K to digest any non-imported precursor proteins.
-
Analysis: Re-isolate the mitochondria, lyse them, and analyze the proteins by SDS-PAGE and autoradiography. A band corresponding to the mature, imported protein will be visible in the control samples and diminished in the presence of an effective inhibitor.
-
2. Cross-linking and Immunoprecipitation
This technique is used to demonstrate the direct interaction of this compound with Tim44 and its effect on the formation of the PAM complex.
-
Principle: A chemical cross-linker is used to covalently link interacting proteins within the mitochondria. Immunoprecipitation is then performed using an antibody against a specific protein of interest (e.g., Tim44) to pull down the protein and its cross-linked partners.
-
Protocol Outline:
-
Mitochondrial Treatment: Incubate isolated mitochondria with this compound or DMSO.
-
Cross-linking: Add a membrane-permeable cross-linker (e.g., DSS) to the mitochondrial suspension and incubate to allow for protein-protein cross-linking.
-
Mitochondrial Lysis: Quench the cross-linking reaction and lyse the mitochondria using a non-denaturing detergent buffer.
-
Immunoprecipitation: Add an antibody specific to Tim44 to the mitochondrial lysate and incubate to form antibody-antigen complexes. Precipitate these complexes using protein A/G-agarose beads.
-
Analysis: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using antibodies against other components of the PAM complex (e.g., mtHsp70, Pam16, Pam18). A reduction in the co-immunoprecipitation of mtHsp70 with Tim44 in the presence of this compound would validate its mechanism of action.
-
Visualizing the Mechanism and Workflow
To further clarify the role of this compound, the following diagrams illustrate the TIM23 protein import pathway and a typical experimental workflow for its validation.
Caption: The TIM23-mediated protein import pathway and the inhibitory action of this compound on Tim44.
Caption: A generalized workflow for validating the inhibitory effect of this compound on mitochondrial protein import.
References
- 1. Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria import assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A small molecule dissociates the PAM motor from the TIM23 channel [escholarship.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. TIMM44 is a potential therapeutic target of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial protein TIMM44 is required for angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to MitoBloCK-1 and MitoBloCK-10: Specific Inhibitors of Distinct Mitochondrial Protein Import Pathways
For researchers in mitochondrial biology and drug development, the ability to selectively inhibit specific protein import pathways is crucial for dissecting complex cellular processes and identifying potential therapeutic targets. This guide provides a detailed comparison of two such valuable tools: MitoBloCK-1 and MitoBloCK-10. While both are potent inhibitors of mitochondrial protein import, they exhibit remarkable specificity for different translocation machineries. MitoBloCK-1 targets the TIM22 pathway, responsible for inserting multi-pass transmembrane proteins into the inner mitochondrial membrane.[1][2] In contrast, this compound attenuates the activity of the Presequence Translocase-Associated Motor (PAM) complex, a key component of the TIM23 pathway that facilitates the import of proteins into the mitochondrial matrix.[3][4]
This guide will delineate their distinct mechanisms of action, provide a quantitative comparison of their efficacy, detail relevant experimental protocols, and visualize their points of intervention within their respective pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for MitoBloCK-1 and this compound, offering a side-by-side comparison of their inhibitory activities.
| Feature | MitoBloCK-1 | This compound |
| Target Pathway | TIM22 Pathway[1][2] | TIM23 Pathway (PAM complex)[3][4] |
| Molecular Target | Tim9-Tim10 complex binding to substrate[1] | Tim44 subunit of the PAM complex[3][4] |
| Mechanism of Action | Impedes the binding of the Tim9-Tim10 chaperone complex to substrate proteins in the intermembrane space, blocking their translocation across the outer membrane.[1] | Inhibits the binding of the Tim44 C-terminal domain to both the precursor protein and Hsp70, attenuating the motor function of the PAM complex.[3] |
| Inhibitory Concentration (Yeast) | MIC₅₀ of ~1 µM in tim10-1 mutant yeast.[1][5] MIC₅₀ of 11 µM in tim9-3 mutant and 10 µM in tim10-1 tim9S suppressor strain.[1][5] | 100 µM inhibits the import of cytochrome c1 into the mitochondrial intermembrane space in yeast cells.[6] |
| Inhibitory Concentration (Mammalian Cells) | 25 µM inhibits import of ADP/ATP carrier (AAC) into isolated mouse liver mitochondria.[7] IC₅₀ of 17.2 µM for HeLa cell viability.[3] | 0-100 µM inhibits protein import into mammalian mitochondria.[3][8] |
| Specificity | Does not inhibit the TIM23 or Mia40/Erv1 translocation pathways.[1][2] | Inhibits the import of substrates that use the TIM23 import pathway.[3][8] |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these inhibitors in research. Below are protocols for key experiments cited in the evaluation of MitoBloCK-1 and this compound.
In Vitro Mitochondrial Protein Import Assay
This assay is fundamental for assessing the direct impact of MitoBloCKs on the import of specific proteins into isolated mitochondria.
1. Preparation of Radiolabeled Precursor Proteins:
-
Synthesize radiolabeled precursor proteins (e.g., [³⁵S]-methionine labeled) using a cell-free transcription and translation system (e.g., rabbit reticulocyte lysate).
2. Isolation of Mitochondria:
-
Isolate mitochondria from the desired source (e.g., yeast spheroplasts or cultured mammalian cells) by differential centrifugation.
3. Import Reaction:
-
Resuspend isolated mitochondria (typically 50-100 µg) in import buffer (containing sucrose, KCl, MgCl₂, MOPS-KOH pH 7.2, and an energy source like ATP and NADH).
-
Pre-incubate the mitochondria with the desired concentration of MitoBloCK-1, this compound, or vehicle control (e.g., DMSO) for a specified time (e.g., 10-15 minutes) at the appropriate temperature (e.g., 25°C for yeast, 30-37°C for mammalian).
-
Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondrial suspension.
-
Incubate for various time points.
4. Post-Import Treatment and Analysis:
-
Stop the import reaction by placing the samples on ice and, if applicable, by dissipating the membrane potential with an uncoupler like CCCP.
-
To remove non-imported precursor proteins, treat the samples with a protease (e.g., Proteinase K) that cannot penetrate the outer mitochondrial membrane.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and analyze the imported proteins by SDS-PAGE and autoradiography or phosphorimaging.
Co-Immunoprecipitation to Assess Protein Interactions
This technique can be used to investigate how MitoBloCKs affect the interaction between components of the import machinery and substrate proteins.
1. Mitochondrial Lysate Preparation:
-
Isolate mitochondria as described above.
-
Solubilize the mitochondria in a non-denaturing lysis buffer containing a mild detergent (e.g., digitonin or Triton X-100) and protease inhibitors. This step is critical for preserving protein complexes.
2. Immunoprecipitation:
-
Pre-clear the mitochondrial lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to a protein of interest (e.g., a component of the Tim9-Tim10 complex or Tim44) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for a further 1-4 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with antibodies against the protein of interest and its putative interaction partners to determine if the interaction is disrupted or stabilized in the presence of the MitoBloCK compound.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the points of inhibition for MitoBloCK-1 and this compound within their respective mitochondrial protein import pathways.
Caption: Inhibition of the TIM22 pathway by MitoBloCK-1.
References
- 1. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. universalbiologicals.com [universalbiologicals.com]
Unveiling the Double-Edged Sword: A Comparative Guide to the Efficacy of MitoBloCK-10 in Cancer Cells
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel cancer therapeutics, researchers have increasingly turned their attention to the powerhouse of the cell: the mitochondria. A promising small molecule inhibitor, MitoBloCK-10, has emerged as a potent disruptor of mitochondrial function, exhibiting significant anti-cancer activity. This guide provides a comprehensive comparison of this compound's efficacy across various cancer cell lines, its mechanism of action, and a detailed look at the experimental protocols used to evaluate its effects, offering valuable insights for researchers, scientists, and drug development professionals.
This compound distinguishes itself by targeting the presequence translocase-associated motor (PAM) complex, a critical component of the mitochondrial protein import machinery. Specifically, it inhibits the function of Tim44, a key protein within the TIM23 complex, thereby blocking the import of essential proteins into the mitochondrial matrix. This disruption of mitochondrial homeostasis leads to a cascade of events culminating in cancer cell death.
Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, underscores these differences.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 17.2 | |
| Bladder Cancer (primary) | Bladder Cancer | Potent activity reported | |
| T24 | Bladder Cancer | Potent activity reported | [1] |
Further research is required to establish a broader IC50 profile of this compound across a more extensive range of cancer cell lines to fully delineate its therapeutic potential.
Mechanism of Action: A Cascade of Cellular Stress
This compound's targeted inhibition of the TIM44-PAM complex initiates a sequence of events that ultimately prove fatal to cancer cells. By obstructing the import of mitochondrial proteins, this compound induces a state of "mitochondrial stress." This stress manifests in several ways, including mitochondrial depolarization, increased production of reactive oxygen species (ROS), and a reduction in cellular ATP levels.[1]
This mitochondrial dysfunction triggers downstream signaling pathways that arrest the cell cycle and initiate apoptosis, or programmed cell death. Notably, in bladder cancer cells, treatment with this compound has been shown to inhibit the Akt-S6K1 signaling pathway, a crucial regulator of cell growth and proliferation.[1]
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validation of findings related to this compound, detailed experimental protocols are essential. Below are methodologies for key assays used to assess its efficacy.
Cell Viability Assay (Crystal Violet Staining)
This assay is a simple and effective method for quantifying the impact of a compound on cell proliferation and survival.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 100% methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add a 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Carefully wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 10% acetic acid or methanol, to each well to dissolve the stain.
-
Quantification: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Western Blot for Apoptosis Markers)
Western blotting allows for the detection and quantification of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Treat cells with this compound. Following treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein expression levels.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the complex processes initiated by this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
The Road Ahead
This compound represents a promising avenue for the development of novel anti-cancer therapies that exploit the unique metabolic vulnerabilities of tumor cells. While initial studies have demonstrated its potent cytotoxic effects, further research is warranted to expand its efficacy profile across a wider range of malignancies and to fully elucidate the intricate signaling networks it perturbs. The detailed protocols and comparative data presented in this guide aim to facilitate these future investigations, ultimately accelerating the translation of this promising molecule from the laboratory to the clinic.
References
Comparative Analysis of MitoBloCK-10 and Other PAM Complex Modulators: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoBloCK-10 and other small molecule modulators that affect the mitochondrial Presequence Translocase-Associated Motor (PAM) complex. The information presented is based on available experimental data to assist in the selection of appropriate tools for studying mitochondrial protein import and related cellular processes.
Introduction to the PAM Complex and its Modulation
The Presequence Translocase-Associated Motor (PAM) complex is a crucial component of the mitochondrial protein import machinery, responsible for driving the translocation of nuclear-encoded proteins into the mitochondrial matrix. This process is essential for mitochondrial biogenesis and function. The core components of the PAM complex include the mitochondrial heat shock protein 70 (mtHsp70), Tim44, Pam16, Pam18, and Mge1. Modulation of the PAM complex activity with small molecules offers a powerful approach to study mitochondrial proteostasis and its role in various diseases, including cancer and neurodegenerative disorders.
This compound is the first-in-class small molecule modulator that specifically attenuates the activity of the PAM complex by targeting Tim44.[1][2][3][4][5] This guide compares this compound with other compounds known to affect components of the PAM complex, primarily focusing on mtHsp70 inhibitors.
Quantitative Data on PAM Complex Modulators
The following tables summarize the available quantitative data for this compound and other relevant compounds. It is important to note that the experimental conditions and assays vary between studies, which should be taken into consideration when comparing the values.
| Compound | Target | Reported IC50 / EC50 / Ki | Cell Line / System | Assay Type | Reference |
| This compound | Tim44 | IC50: 17.2 µM | HeLa | Cell Viability | [2][6] |
| Tim44 | - | Yeast | Mitochondrial Protein Import | [5] | |
| MKT-077 | Hsp70 family (including mortalin/mtHsp70) | IC50: 0.35 - 1.2 µM | Various cancer cell lines | Cell Viability | [7] |
| Hsp70 family | IC50: 0.74 µM | TT (Medullary Thyroid Carcinoma) | Cell Viability (MTT) | [8] | |
| Hsp70 family | IC50: 11.4 µM | MZ-CRC-1 (Medullary Thyroid Carcinoma) | Cell Viability (MTT) | [8] | |
| Pifithrin-μ | Hsp70, p53 | IC50: 2.5 - 12.7 µM | Leukemia cell lines | Cell Viability | |
| Hsp70, p53 | Median IC50: 8.9 µM | Primary AML blasts | Cell Viability | ||
| VER-155008 | Hsp70, Hsc70, Grp78 | IC50: 0.5 µM | Cell-free | Hsp70 ATPase activity | [9][10] |
| Hsp70, Hsc70, Grp78 | Ki: 10 µM | Cell-free | Hsc70 | ||
| Hsp70, Hsc70, Grp78 | KD: 80 nM | Cell-free | Grp78 | ||
| Hsp70, Hsc70, Grp78 | GI50: 5.3 - 14.4 µM | Various cancer cell lines | Cell Proliferation | [10] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of the PAM complex and the points of intervention for the discussed modulators.
Caption: The PAM complex drives protein import across the IMM. This compound targets Tim44, while other modulators inhibit mtHsp70.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the activity of PAM complex modulators.
In Vitro Mitochondrial Protein Import Assay (Radiolabeled Precursor)
This assay directly measures the import of a radiolabeled precursor protein into isolated mitochondria.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the in vitro mitochondrial protein import assay using a radiolabeled precursor protein.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells (e.g., HeLa or yeast) by differential centrifugation.[11]
-
Precursor Protein Synthesis: Synthesize a radiolabeled mitochondrial precursor protein (e.g., Su9-DHFR) using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) with the addition of [35S]-methionine.[11]
-
Import Reaction:
-
Resuspend isolated mitochondria (25-50 µg) in import buffer (e.g., 250 mM sucrose, 80 mM KCl, 5 mM MgCl2, 10 mM MOPS-KOH pH 7.2, 2 mM KH2PO4, 2 mM ATP, 5 mM succinate).
-
Add the PAM complex modulator (e.g., this compound) or vehicle control (DMSO) and pre-incubate for 5-10 minutes.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate at 30°C for various time points (e.g., 5, 15, 30 minutes).[11]
-
-
Protease Treatment: Stop the import reaction by placing the tubes on ice. Treat one half of the sample with Proteinase K to digest any precursor protein that has not been imported into the mitochondria. The other half serves as a control.
-
Analysis:
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet and separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the imported, protease-protected radiolabeled protein.[12][13]
-
Quantify the band intensities to determine the percentage of imported protein relative to the control.
-
In-Cell Mitochondrial Protein Import Assay (MTS-eGFP)
This assay assesses mitochondrial protein import in living cells by monitoring the localization of a fluorescently tagged reporter protein.[1][14][15]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the in-cell mitochondrial protein import assay using an MTS-eGFP reporter.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HeLa) with an inducible expression system for a mitochondrial targeting sequence fused to a fluorescent protein (MTS-eGFP).[1][14]
-
Cell Plating: Seed the cells in a suitable format for microscopy (e.g., glass-bottom dishes or 96-well plates).
-
Treatment:
-
Treat the cells with the desired concentrations of the PAM complex modulator or vehicle control.
-
Induce the expression of MTS-eGFP by adding the inducer (e.g., doxycycline) to the culture medium.
-
Incubate for a sufficient time to allow for MTS-eGFP expression and potential import inhibition (e.g., 6-24 hours).[14]
-
-
Mitochondrial Staining: Prior to imaging, stain the mitochondria with a fluorescent dye that is independent of membrane potential (e.g., MitoTracker Deep Red FM) according to the manufacturer's protocol.[14]
-
Live-Cell Imaging:
-
Acquire fluorescence images of the cells using a confocal microscope.
-
Capture images in both the eGFP channel (to visualize the reporter protein) and the MitoTracker channel (to visualize the mitochondria).[14]
-
-
Image Analysis:
Conclusion
This compound is a valuable and specific tool for studying the PAM complex via its direct inhibition of Tim44. For broader effects on mitochondrial protein import through Hsp70 modulation, MKT-077, Pifithrin-μ, and VER-155008 can be considered, although their effects are not specific to the PAM complex and may have other cellular consequences. The choice of modulator should be guided by the specific research question and the experimental system. The provided protocols offer standardized methods to assess and compare the efficacy of these and other potential PAM complex modulators.
References
- 1. Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. This compound (MB-10)|TIMM44 Blocker|RUO [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 使用线粒体靶向序列 (MTS)-eGFP 监测线粒体蛋白导入 [bio-protocol.org]
Comparison Guide: Confirming On-Target Activity of a Mitochondrial Fission Inhibitor Using Genetic Knockdowns
Disclaimer: As specific public data for a compound named "MitoBloCK-10" is unavailable, this guide uses the well-characterized mitochondrial fission protein Drp1 and its inhibitor Mdivi-1 as a representative example to illustrate the experimental principles and data presentation required. The methodologies and data are based on established scientific literature for validating mitochondrial-targeted compounds.
This guide provides a framework for researchers, scientists, and drug development professionals to validate the on-target activity of a pharmacological inhibitor of mitochondrial fission by comparing its effects to those of genetic knockdown of its putative target, Drp1.
Introduction
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are critical for cellular health and function. Dysregulated mitochondrial fission is implicated in various diseases, making the proteins that regulate this process attractive therapeutic targets. Drp1 (Dynamin-related protein 1) is a key GTPase that mediates mitochondrial fission. Pharmacological inhibitors of Drp1, such as Mdivi-1, have been developed to study and potentially treat these conditions.
However, small molecule inhibitors can have off-target effects. Therefore, it is crucial to confirm that the observed phenotype of a compound is indeed due to the inhibition of its intended target. A robust method for this validation is to compare the effects of the pharmacological inhibitor with the effects of genetically silencing the target protein using techniques like RNA interference (RNAi). If the inhibitor is specific for its target, its effects on cellular processes should phenocopy the effects of the target's genetic knockdown.
This guide outlines the experimental workflow, presents sample data, and provides detailed protocols for confirming the on-target activity of a putative Drp1 inhibitor (herein referred to as "this compound," with Mdivi-1 as the working example) by comparing its effects to Drp1 siRNA knockdown.
Signaling Pathway and Experimental Logic
The core principle of this validation strategy is to ascertain whether the pharmacological inhibition of Drp1 protein function elicits the same cellular and molecular outcomes as the reduction of Drp1 protein expression. The following diagram illustrates the central role of Drp1 in mitochondrial fission and the points of intervention for both the small molecule inhibitor and siRNA.
Experimental Workflow
The experiment is designed to compare four conditions: a negative control, treatment with the inhibitor alone, treatment with a non-targeting (scramble) siRNA, and treatment with siRNA targeting Drp1. Key cellular readouts include mitochondrial morphology and apoptosis levels.
Comparative Data
The following tables summarize expected quantitative results from the described experiments. Data are presented as mean ± standard deviation from three independent experiments.
Table 1: Effect of this compound and Drp1 siRNA on Mitochondrial Morphology
| Treatment Group | % Cells with Elongated Mitochondria | Average Mitochondrial Length (µm) |
| Vehicle Control | 15 ± 3% | 1.8 ± 0.4 |
| Scramble siRNA | 17 ± 4% | 1.9 ± 0.5 |
| This compound (10 µM) | 78 ± 6% | 7.2 ± 1.1 |
| Drp1 siRNA | 82 ± 5% | 7.9 ± 1.3 |
Table 2: Effect of this compound and Drp1 siRNA on Staurosporine-Induced Apoptosis
| Treatment Group | % Apoptotic Cells (TUNEL Positive) |
| Vehicle Control | 45 ± 5% |
| Scramble siRNA | 48 ± 6% |
| This compound (10 µM) | 12 ± 3% |
| Drp1 siRNA | 10 ± 2% |
Experimental Protocols
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to attach overnight.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of Drp1 siRNA or Scramble siRNA into 100 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2 before proceeding with downstream assays. At 48 hours, a subset of cells should be harvested to confirm knockdown efficiency via Western Blot.
-
Cell Seeding: Seed HeLa cells as described in Protocol 1.
-
Treatment: 24 hours after seeding, replace the medium with fresh medium containing either this compound (e.g., at a final concentration of 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for the desired treatment duration (e.g., 24 hours) before analysis.
-
Cell Preparation: Grow cells on glass coverslips in a 24-well plate. Apply treatments as described above.
-
Staining:
-
Wash cells twice with PBS.
-
Incubate cells with pre-warmed medium containing 200 nM MitoTracker Red CMXRos for 30 minutes at 37°C to label mitochondria.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify mitochondrial morphology. Cells with a majority of mitochondria having a length >5 µm are classified as having an "elongated" phenotype. At least 100 cells should be counted per condition. Image analysis software (e.g., ImageJ/Fiji) can be used for more precise length measurements.
-
This guide provides a template for validating mitochondrial-targeted compounds. Specific cell types, concentrations, and incubation times should be optimized for your experimental system.
Validating MitoBloCK-10's Role in ROS Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoBloCK-10's performance in inducing mitochondrial Reactive Oxygen Species (ROS) production against other well-established mitochondrial inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for validating the role of this compound in cellular oxidative stress.
Introduction to this compound and Mitochondrial ROS
This compound (MB-10) is a first-in-class small molecule inhibitor of the mitochondrial protein import machinery. It specifically targets the Translocase of the Inner Mitochondrial Membrane 44 (TIMM44), a crucial component of the Presequence Translocase-Associated Motor (PAM) complex.[1] By disrupting the import of nuclear-encoded proteins into the mitochondrial matrix, this compound impairs overall mitochondrial function, leading to a cascade of downstream effects, including the generation of Reactive Oxygen Species (ROS).
Mitochondria are a primary source of cellular ROS, which are natural byproducts of oxidative phosphorylation. While essential for cell signaling at low concentrations, excessive ROS can lead to oxidative stress, damaging cellular components and contributing to various pathologies. Understanding how novel compounds like this compound modulate mitochondrial ROS production is critical for their development as research tools and potential therapeutics.
Comparative Analysis of ROS Production
To validate the role of this compound in ROS production, its effects are compared with two well-characterized inhibitors of the electron transport chain (ETC), Rotenone and Antimycin A. Rotenone inhibits Complex I, while Antimycin A inhibits Complex III, both leading to an accumulation of electrons within the ETC and subsequent transfer to molecular oxygen, generating superoxide radicals.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound, Rotenone, and Antimycin A on mitochondrial ROS production, as reported in various studies. The data is primarily based on fluorescence intensity from ROS-sensitive probes like MitoSOX Red, which specifically detects mitochondrial superoxide.
| Compound | Target | Cell Line | Concentration | Fold Increase in Mitochondrial ROS (vs. Control) | Reference |
| This compound | TIMM44 (PAM Complex) | HUVECs | 25 µM | Increased ROS intensity (DCF-DA/CellROX) | [1] |
| Rotenone | Mitochondrial Complex I | Single myoblasts | 10 µM | ~3.5-fold | [2] |
| HL-60 | Not specified | Quantitative correlation with apoptosis | [3] | ||
| Antimycin A | Mitochondrial Complex III | H9c2 myocytes | 50 µM | 4.6 ± 0.12-fold | [4] |
| H9c2 myocytes | 100 µM | 5.5 ± 0.17-fold | [4] | ||
| Single myoblasts | 10 µM | ~8.2-fold | [2] | ||
| HepG2 | 10 nM | ~4-fold | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Mechanism of this compound Induced ROS Production
This diagram illustrates the proposed signaling pathway through which this compound leads to an increase in mitochondrial ROS.
Caption: Mechanism of this compound-induced ROS production.
Experimental Workflow for Validating ROS Production
This diagram outlines a typical experimental workflow for measuring mitochondrial ROS production in response to treatment with this compound or other inhibitors.
Caption: Workflow for measuring mitochondrial ROS.
Experimental Protocols
Measurement of Mitochondrial Superoxide with MitoSOX Red
This protocol is adapted from methodologies used in studies of mitochondrial ROS production.[4][6]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs, HeLa, H9c2) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency.
-
Prepare stock solutions of this compound, Rotenone, and Antimycin A in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of the inhibitors or vehicle control for the specified duration (e.g., 1 to 24 hours).
2. Staining with MitoSOX Red:
-
Prepare a working solution of MitoSOX Red (e.g., 5 µM) in pre-warmed Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
3. Sample Preparation for Analysis:
-
After incubation, remove the MitoSOX Red solution and wash the cells gently with pre-warmed PBS.
-
For flow cytometry, detach the cells using a gentle dissociation reagent (e.g., TrypLE), neutralize, and resuspend in a suitable buffer (e.g., PBS with 2% FBS).
-
For fluorescence microscopy, add fresh pre-warmed medium or mounting medium to the cells.
4. Data Acquisition and Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer equipped with appropriate lasers and filters for detecting MitoSOX Red fluorescence (typically excited at ~510 nm and emission detected at ~580 nm). Record the mean fluorescence intensity (MFI) for each sample.
-
Fluorescence Microscopy: Capture images using a fluorescence microscope with a suitable filter set for red fluorescence.
-
Quantification: For flow cytometry data, calculate the fold change in MFI of treated samples relative to the vehicle control. For microscopy images, quantify the fluorescence intensity per cell or region of interest using image analysis software.
Conclusion
The available evidence indicates that this compound, by inhibiting the TIMM44-dependent mitochondrial protein import, leads to an increase in mitochondrial ROS production. This effect is likely mediated by the impaired import of crucial antioxidant enzymes such as SOD2, which are necessary to scavenge superoxide radicals generated during normal respiration.
In comparison to direct inhibitors of the electron transport chain like Rotenone and Antimycin A, which cause a rapid and robust increase in ROS by directly interfering with electron flow, the effect of this compound on ROS is a downstream consequence of broader mitochondrial dysfunction. While direct quantitative comparisons of ROS induction levels are still emerging, the distinct mechanism of action of this compound makes it a valuable tool for studying the interplay between mitochondrial protein homeostasis and oxidative stress.
Researchers validating the role of this compound in ROS production should consider its indirect mechanism and potentially different kinetics of ROS induction compared to ETC inhibitors. The provided protocols and comparative data serve as a foundation for designing and interpreting experiments aimed at elucidating the precise role of this compound in modulating mitochondrial redox status.
References
- 1. The mitochondrial protein TIMM44 is required for angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cytometry quantitates superoxide levels in the mitochondrial matrix of single myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Differential Mechanisms of Mitochondrial Protein Import Inhibitors: MitoBloCK-6 vs. MitoBloCK-10
A Comparative Guide for Researchers in Cellular Biology and Drug Development
Mitochondrial protein import is a fundamental cellular process essential for mitochondrial biogenesis, function, and overall cell health. The intricate machinery that facilitates the translocation of nuclear-encoded proteins into the various mitochondrial compartments presents a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. Among the chemical probes developed to dissect and target this machinery are the MitoBloCKs, a series of small molecules that inhibit distinct stages of mitochondrial protein import. This guide provides a detailed comparison of two such inhibitors, MitoBloCK-6 and MitoBloCK-10, focusing on their divergent mechanisms of action, supported by experimental data and detailed protocols.
Distinctive Mechanisms of Action: Targeting Separate Gateways
The primary difference between MitoBloCK-6 and this compound lies in the specific mitochondrial protein import pathways they inhibit. MitoBloCK-6 targets the Mitochondrial Intermembrane Space Assembly (MIA) pathway , which is responsible for the import and oxidative folding of cysteine-rich proteins into the intermembrane space (IMS). In contrast, this compound disrupts the Translocase of the Inner Membrane 23 (TIM23) pathway , which mediates the translocation of precursor proteins into the mitochondrial matrix.
MitoBloCK-6: An Inhibitor of the Mia40/Erv1 Redox-Mediated Import Pathway
MitoBloCK-6 acts as a selective inhibitor of the sulfhydryl oxidase Erv1 (Essential for Respiration and Viability 1) and its mammalian ortholog, ALR (Augmenter of Liver Regeneration).[1][2] Erv1 is a key component of the MIA pathway, responsible for reoxidizing the oxidoreductase Mia40 after it has transferred disulfide bonds to incoming precursor proteins. By inhibiting Erv1, MitoBloCK-6 effectively stalls the disulfide relay system, leading to the accumulation of reduced, import-incompetent substrates in the cytosol and preventing their proper localization and function within the IMS.[1][3]
This compound: A Modulator of the PAM Complex in the TIM23 Pathway
This compound is the first-in-class small molecule modulator that targets the Protein-Associated Motor (PAM) complex of the TIM23 translocase.[4] Specifically, it inhibits the interaction between Tim44 , a peripheral membrane protein of the inner mitochondrial membrane, and the mitochondrial heat shock protein 70 (mtHsp70).[4] This interaction is crucial for the ATP-dependent import of proteins into the mitochondrial matrix. By disrupting the Tim44-mtHsp70 association, this compound attenuates the motor function of the PAM complex, thereby blocking the translocation of proteins destined for the mitochondrial matrix.[4]
Quantitative Comparison of Inhibitory Activity
While direct comparative studies under identical conditions are limited, the available data clearly demonstrate the distinct potency and selectivity of MitoBloCK-6 and this compound.
| Feature | MitoBloCK-6 | This compound |
| Target Pathway | Mia40/Erv1 (MIA) Pathway | TIM23 Pathway (PAM Complex) |
| Direct Molecular Target | Erv1/ALR | Tim44-mtHsp70 interaction |
| Effect on Cell Viability (HeLa cells) | High concentrations (~100 µM) show no significant reduction in viability. | IC50 of 17.2 µM after 24 hours of incubation.[4] |
| Inhibition of Erv1/ALR Oxidase Activity | IC50 of 900 nM for Erv1 and 700 nM for ALR. | Not reported to inhibit Erv1/ALR. |
| Effect on TIM23 Substrate Import | No impairment of TIM23 substrates even at 50 µM.[5] | Directly inhibits the import of substrates using the TIM23 pathway.[4] |
| Effect on Mia40/Erv1 Substrate Import | Strongly decreases the import of twin CX9C proteins and Erv1.[5] | Not reported to have a direct effect. |
Visualizing the Mechanisms of Action
To illustrate the distinct points of intervention for MitoBloCK-6 and this compound, the following diagrams depict their respective signaling pathways.
References
- 1. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein-Protein Interaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Comprehensive Handling Protocols for MitoBloCK-10
For Immediate Implementation: This document outlines essential safety and logistical procedures for the handling and disposal of MitoBloCK-10. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a small molecule inhibitor of the mitochondrial protein import-associated motor (PAM) complex, specifically targeting the interaction between Tim44 and Hsp70.[1] This disruption of the TIM23 import pathway can induce apoptosis and cell cycle arrest, making it a potent tool for cancer research and studies on mitochondrial biology.[2][3] However, its hazardous properties necessitate stringent safety measures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4] Strict adherence to PPE protocols is mandatory to mitigate these risks.
| Hazard Class | GHS Code | Precautionary Statement |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Table 1: GHS Hazard Classification for this compound. Data sourced from the this compound Safety Data Sheet.[4]
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety goggles with side-shields or face shield | Must be worn at all times when handling the compound. |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile) are required. |
| Body | Impervious clothing / Laboratory coat | A fully buttoned lab coat is the minimum requirement. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. A respirator is necessary if dust or aerosols are generated.[5] |
Table 2: Personal Protective Equipment (PPE) for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is used.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated, and dry place.[5] Recommended storage temperatures are -20°C for the powder form and -80°C for solutions in solvent.[1][5]
Disposal:
-
Waste Disposal: Dispose of contents and containers in accordance with local, state, and federal regulations.[4] This should be done through an approved waste disposal plant.[5]
-
Spill Management: In case of a spill, ensure the area is well-ventilated. Wear appropriate PPE, including respiratory protection. Clean the spill using an inert absorbent material and place it in a sealed container for disposal.
Experimental Protocols
The following is a generalized workflow for an in vitro cell viability assay using this compound, based on cited experimental data.
Figure 1: A generalized workflow for determining the IC50 of this compound in HeLa cells.
Inhibition of Mitochondrial Protein Import:
This compound functions by inhibiting the presequence translocase-associated motor (PAM) complex. This complex is essential for the import of nuclear-encoded proteins into the mitochondrial matrix. The diagram below illustrates the targeted signaling pathway.
Figure 2: The inhibitory effect of this compound on the mitochondrial PAM complex.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
